(1S)-2,2-difluorocyclopropanamine;hydrochloride
Description
BenchChem offers high-quality (1S)-2,2-difluorocyclopropanamine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-2,2-difluorocyclopropanamine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S)-2,2-difluorocyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F2N.ClH/c4-3(5)1-2(3)6;/h2H,1,6H2;1H/t2-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSNWLHFBOKGGL-DKWTVANSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C1(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of the Gem-Difluoro Cyclopropyl Moiety in Modern Chemistry
An In-Depth Technical Guide to (1S)-2,2-difluorocyclopropanamine hydrochloride
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] The gem-difluorocyclopropane unit, a conformationally constrained scaffold, has emerged as a particularly valuable motif. This structural element can act as a bioisostere for carbonyl groups, enhance metabolic stability by fortifying adjacent positions against oxidative degradation, and fine-tune lipophilicity and binding interactions.[3]
(1S)-2,2-difluorocyclopropanamine hydrochloride is a chiral building block that provides researchers and drug development professionals with direct access to this privileged scaffold. Its hydrochloride salt form enhances stability, solubility in aqueous media, and ease of handling compared to the free base. This guide offers a comprehensive overview of its chemical properties, synthesis, handling, and applications, providing the technical insights necessary for its effective utilization in research and development.
Molecular Structure and Identification
The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and identity. (1S)-2,2-difluorocyclopropanamine hydrochloride is characterized by a three-membered carbon ring, a geminal difluoro substitution at the C2 position, and an amine group at the C1 position with a defined (S) stereochemistry.
Caption: Chemical structure of (1S)-2,2-difluorocyclopropanamine hydrochloride.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| Compound Name | (1S)-2,2-difluorocyclopropanamine hydrochloride | - |
| Synonyms | (S)-2,2-difluorocyclopropan-1-amine hydrochloride | [4] |
| CAS Number | 2306252-66-2 (for S-enantiomer) | [4] |
| Molecular Formula | C₃H₆ClF₂N | [4] |
| Molecular Weight | 129.54 g/mol | [4] |
| InChI Key | WSSNWLHFBOKGGL-DKWTVANSSA-N | [4] |
| InChI Code | 1S/C3H5F2N.ClH/c4-3(5)1-2(3)6;/h2H,1,6H2;1H/t2-;/m0./s1 |[4] |
Note: Data corresponds to the (S)-enantiomer, which is commercially available. The (1S) designation in the topic refers to this enantiomer.
Physicochemical Properties
The physical properties of the compound are critical for designing experimental conditions, including reaction setups, solvent selection, and purification strategies.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Solid | [4] |
| Melting Point | ca. 145 °C (for racemic mixture) | [5] |
| Solubility | Water-soluble | [5] |
| Purity | ≥95% | [4] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [4] |
| Hygroscopicity | Sensitive; may be hygroscopic |[5] |
The hydrochloride salt form confers water solubility, which is advantageous for certain reaction types and for biological assays.[5] However, its hygroscopic nature necessitates storage under an inert, dry atmosphere to maintain its integrity.[5]
Synthesis Pathway: A Conceptual Overview
The synthesis of gem-difluorocyclopropane derivatives is a well-established field, primarily relying on the generation and subsequent trapping of difluorocarbene. Understanding this causality is key to appreciating the compound's origins and potential impurities.
Caption: Generalized synthetic workflow for 2,2-difluorocyclopropanamine hydrochloride.
The core of the synthesis involves the [2+1] cycloaddition of difluorocarbene with an appropriate alkene.[1] Difluorocarbene can be generated from various precursors, such as (trifluoromethyl)trimethylsilane (TMSCF₃) activated by a halide source, which is often preferred for its safety and efficiency over older methods like dehydrohalogenation of halodifluoromethanes.[1] The choice of a chiral auxiliary or subsequent chiral resolution is necessary to obtain the desired (1S)-enantiomer.
Example Protocol: Hydrochloride Salt Formation
This protocol describes the final step of the synthesis, converting the free amine to its hydrochloride salt, a common procedure for improving the stability and handling of amine compounds. This is adapted from a documented procedure for a similar molecule.[6]
Objective: To convert (1S)-2,2-difluorocyclopropanamine (free base) to its hydrochloride salt.
Materials:
-
(1S)-2,2-difluorocyclopropanamine
-
Methanol (MeOH), anhydrous
-
Hydrochloric acid (e.g., 37% aqueous solution or 2M solution in diethyl ether)
-
Diethyl ether, anhydrous
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolution: Dissolve the (1S)-2,2-difluorocyclopropanamine free base (1.0 eq) in a minimal amount of anhydrous methanol in a round-bottom flask.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Acidification: While stirring, slowly add a slight excess (1.1 eq) of hydrochloric acid. If using an ethereal HCl solution, it can be added directly. If using concentrated aqueous HCl, the addition should be particularly slow to manage the exotherm.
-
Precipitation: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The hydrochloride salt will often precipitate during this time. If precipitation is slow, anhydrous diethyl ether can be added as an anti-solvent to induce crystallization.
-
Isolation: Collect the resulting white precipitate by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Drying: Dry the solid product under high vacuum to afford the final (1S)-2,2-difluorocyclopropanamine hydrochloride.
Self-Validation: The success of the protocol is validated by the formation of a solid precipitate. The identity and purity of the final product should be confirmed by analytical methods such as ¹H NMR, ¹⁹F NMR, and melting point analysis.
Reactivity, Stability, and Applications
Stability and Reactivity Profile
The compound's utility is defined by its stability under storage and its predictable reactivity in chemical transformations.
-
Chemical Stability: Stable under recommended storage conditions (cool, dry, inert atmosphere).[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[7]
-
Conditions to Avoid: Dust generation should be minimized.[7]
-
Hazardous Decomposition Products: Upon thermal decomposition, it may release toxic fumes of carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[7]
The primary reactive handle is the amine group, which behaves as a typical primary amine. It can undergo nucleophilic addition, acylation, alkylation, and other standard amine chemistries, making it a versatile synthon for building more complex molecules.
The Role of Bioisosterism in Drug Design
A key driver for the use of this compound in drug discovery is the concept of bioisosterism, where the gem-difluoromethylene group (CF₂) serves as a non-hydrolyzable mimic of a carbonyl (C=O) or ether (-O-) group. This substitution can dramatically improve a drug candidate's metabolic stability without sacrificing binding affinity.
Caption: Bioisosteric relationship between a carbonyl and a gem-difluoro group.
Applications in Research
(1S)-2,2-difluorocyclopropanamine hydrochloride is a valuable building block for synthesizing novel therapeutic agents and agrochemicals.[5] Its constrained, fluorinated structure is found in molecules designed to target a range of biological processes.
-
Antiviral Agents: Fluorinated cyclopropylamines are key components in the development of potent antiviral drugs, including inhibitors of viral enzymes like neuraminidase.[3] The rigid scaffold can help optimize interactions within a protein's binding pocket.
-
Antibacterial Agents: Novel quinolone derivatives incorporating a fluorocyclopropylamine moiety have demonstrated excellent antibacterial activity, particularly against Gram-positive bacteria, by inhibiting bacterial DNA topoisomerase IV.[8]
-
Agrochemicals: The compound is utilized in the synthesis of innovative agrochemicals, contributing to the development of next-generation pesticides and herbicides with improved efficacy and environmental profiles.[5]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from supplier Safety Data Sheets (SDS).
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement | Signal Word | Pictogram | Source(s) |
|---|---|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) | [4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) | [4][7] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) | [4][7] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |[4][7] |
Safe Handling Protocol
Objective: To outline the necessary precautions for safely handling (1S)-2,2-difluorocyclopropanamine hydrochloride in a laboratory setting.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[7][9]
-
Ensure an eyewash station and safety shower are readily accessible.[7][9]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical splash-resistant safety goggles or glasses with side protection. A face shield may be appropriate for larger quantities.[7][10]
-
Hand Protection: Wear impervious protective gloves (e.g., nitrile) inspected for integrity before use.[9][10]
-
Skin and Body Protection: Wear a standard laboratory coat. For tasks with a higher risk of spillage, consider additional protective clothing.[10]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH- or CEN-certified respirator.[7]
Handling Procedures:
-
Avoid all contact with skin, eyes, and clothing.[7]
-
Avoid breathing dust. Minimize dust generation and accumulation during handling.[7]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[7]
-
Keep the container tightly closed when not in use.[9]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[5][7]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[5]
References
-
KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet. Retrieved from [Link]
-
LookChem. (n.d.). Cas 105614-25-3, 2,2-DIFLUOROCYCLOPROP-1-YLAMINE HYDROCHLORIDE. Retrieved from [Link]
-
Fmoc-Synthesis. (n.d.). CAS:1638744-20-3 | (1S,2S)-2-fluorocyclopropan-1-aminehydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Difluoro-1-methylcyclopropan-1-amine--hydrogen chloride (1/1). Retrieved from [Link]
-
PubChem. (n.d.). (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. Retrieved from [Link]
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Márió, T. et al. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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El-Fakharany, E. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Retrieved from [Link]
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Technical Whitepaper: (1S)-2,2-Difluorocyclopropanamine HCl (CAS 1408075-33-3)
Structural Rationale, Synthesis Workflows, and Application in Advanced Drug Discovery
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals.
Executive Summary & Structural Rationale
In modern medicinal chemistry, the incorporation of fluorinated small-ring systems is a highly privileged strategy for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. (1S)-2,2-difluorocyclopropanamine hydrochloride (CAS 1408075-33-3) represents a premier chiral building block that perfectly exemplifies this paradigm.
While the racemic mixture (CAS 105614-25-3) is widely utilized[1], the enantiopure (1S) configuration is critical for stereospecific target engagement in highly constrained enzyme active sites or receptor pockets. As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a highly engineered structural motif where every atomic feature serves a distinct pharmacological purpose:
-
The gem-Difluoro Effect (pKa Modulation): The strong electron-withdrawing nature of the gem-difluoro group exerts a profound inductive effect on the adjacent primary amine. This lowers the amine's pKa from a typical ~9.5 (in standard alkylamines) to approximately ~7.5. Causality: A lower pKa increases the fraction of unionized drug at physiological pH (7.4), significantly enhancing passive membrane permeability and reducing hERG channel liability.
-
Conformational Rigidity: The cyclopropyl ring restricts dihedral flexibility, locking the amine and fluorine atoms into a precise, predictable 3D vector.
-
Metabolic Stability: The presence of the gem-difluoro moiety sterically and electronically shields the cyclopropane ring from CYP450-mediated oxidative metabolism.
-
The Hydrochloride Salt Mandate: The HCl salt form is not merely a convenience for handling; it is a chemical necessity. As documented in 2[2], free primary 2,2-difluorocyclopropanamines are highly unstable. The nitrogen lone pair initiates a rapid Grob-type fragmentation, leading to ring opening and decomposition. Protonation (HCl salt) eliminates this lone pair, ensuring absolute shelf stability.
Physicochemical Data Summary
To facilitate rapid reference for formulation and synthetic planning, the quantitative physicochemical parameters of the compound are summarized below, cross-referenced with data from 3[3] and commercial databases[4].
| Property | Value / Description |
| Chemical Name | (1S)-2,2-difluorocyclopropan-1-amine hydrochloride |
| CAS Registry Number | 1408075-33-3 (Enantiopure 1S) / 105614-25-3 (Racemate HCl) |
| Molecular Formula | C₃H₆ClF₂N (C₃H₅F₂N · HCl) |
| Molecular Weight | 129.54 g/mol |
| Appearance | Pale yellow to white crystalline solid |
| Melting Point | ~145 °C (Decomposes) |
| Solubility | Highly soluble in H₂O, Methanol, DMSO; Insoluble in Hexanes |
| Topological Polar Surface Area | 26.0 Ų (Free base) |
Experimental Protocol: Synthesis & Chiral Resolution
The following methodology details a self-validating workflow for generating the (1S) enantiomer from a commercially available N-Boc protected alkene.
Step 1: Difluorocarbene Addition (Cyclopropanation)
-
Procedure: To a solution of N-Boc-allylamine (1.0 eq) and Sodium Iodide (0.2 eq) in anhydrous THF at 110 °C (sealed tube), slowly add Trimethylsilyl trifluoroacetate (TMS-CF₃) (2.5 eq) over 2 hours.
-
Causality: TMS-CF₃ acts as a difluorocarbene source upon thermal decomposition. The N-Boc protection is mandatory here; attempting this on a free allylamine leads to complex mixtures due to nitrogen lone-pair interference.
-
Validation Check: Monitor via ¹⁹F NMR of the crude mixture. The appearance of a characteristic AB quartet around -130 to -145 ppm confirms the formation of the gem-difluorocyclopropane ring.
Step 2: Chiral Resolution via SFC
-
Procedure: Subject the racemic N-Boc-2,2-difluorocyclopropanamine to Supercritical Fluid Chromatography (SFC) using a Chiralpak AD-H column. Mobile phase: CO₂ / Isopropanol (85:15).
-
Causality: Chemical resolution via diastereomeric salt formation is often low-yielding for this specific scaffold. Preparative SFC provides baseline separation of the enantiomers without subjecting the sensitive cyclopropane ring to harsh chemical conditions.
-
Validation Check: Analytical Chiral HPLC must show >99% enantiomeric excess (ee) for the collected (1S) fraction.
Step 3: Deprotection and Immediate Salt Formation
-
Procedure: Dissolve the (1S)-N-Boc intermediate in anhydrous dichloromethane (DCM) at 0 °C. Add 4M HCl in Dioxane (5.0 eq) dropwise. Stir for 4 hours while warming to room temperature. Evaporate the solvent under reduced pressure to yield a white solid.
-
Causality: As noted in5[5], the use of anhydrous HCl in Dioxane ensures that as the Boc group is cleaved, the resulting primary amine is immediately protonated. This preempts the Grob-type fragmentation that occurs if the free base is exposed to ambient conditions.
-
Validation Check: The final product must be a free-flowing solid. Any gumminess indicates incomplete salt formation or partial decomposition.
Analytical Characterization (Self-Validating System)
To ensure scientific integrity, the synthesized compound must match the following analytical profile. The ¹⁹F NMR is the most critical diagnostic tool due to the magnetic inequivalence of the two fluorine atoms on the chiral ring.
| Analytical Technique | Expected Diagnostic Signals | Rationale / Causality |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.50 (br s, 3H, -NH₃⁺), 3.15 (m, 1H, CH-N), 2.10 (m, 1H, CH₂), 1.85 (m, 1H, CH₂) | The broad singlet at 8.50 ppm confirms complete protonation (HCl salt). |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -133.5 (dd, J = 160, 12 Hz, 1F), -142.8 (dd, J = 160, 12 Hz, 1F) | The massive geminal coupling (J = 160 Hz) and AB quartet pattern prove the presence of the rigid gem-difluoro group on a chiral center. |
| LC-MS (ESI+) | m/z 94.1[M-HCl+H]⁺ | Confirms the mass of the free base cation. |
Visualizations of Workflows and Logic
The following DOT diagrams illustrate the synthetic workflow and the pharmacological logic behind the molecular design.
Diagram 1: Synthetic Workflow and Chiral Resolution
Caption: Synthetic workflow and chiral resolution of (1S)-2,2-difluorocyclopropanamine HCl.
Diagram 2: Physicochemical Rationale Map
Caption: Physicochemical and structural rationale for the molecular design.
References
-
National Center for Biotechnology Information (PubChem) - 2,2-Difluorocyclopropan-1-amine | C3H5F2N | CID 15099080. Available at: [Link]
- Google Patents - EP3283460A1 - Molecules having pesticidal utility, and intermediates, composition, and processes, related thereto.
-
LookChem - Cas 105614-25-3, 2,2-DIFLUOROCYCLOPROP-1-YLAMINE HYDROCHLORIDE. Available at:[Link]
Sources
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- 5. EP3283460A1 - Molecules having pesticidal utility, and intermediates, composition, and processes, related thereto - Google Patents [patents.google.com]
The Strategic Incorporation of Fluorinated Cyclopropyl Amines in Modern Drug Design: A Technical Guide
Abstract
The strategic introduction of fluorine and fluorinated motifs has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This guide provides an in-depth technical exploration of the therapeutic potential of a particularly compelling structural amalgam: fluorinated cyclopropyl amines. By combining the conformational rigidity and unique electronic properties of the cyclopropane ring with the metabolic and electronic advantages of fluorine, this scaffold presents a versatile platform for addressing key challenges in drug discovery.[3] We will dissect the fundamental principles governing the utility of this moiety, from its impact on lipophilicity and metabolic stability to its role as a bioisosteric replacement. Through detailed case studies, experimental protocols, and a forward-looking perspective, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to effectively leverage fluorinated cyclopropyl amines in their own research endeavors.
The Rationale: Why Fluorinated Cyclopropyl Amines?
The decision to incorporate a fluorinated cyclopropyl amine into a drug candidate is a strategic one, driven by the desire to fine-tune a molecule's properties for enhanced therapeutic efficacy. This choice is underpinned by the distinct and often synergistic contributions of both the cyclopropyl and fluorine components.
The cyclopropyl group, as a rigid and strained three-membered ring, offers several advantages in drug design. Its conformational constraint can lock a molecule into a bioactive conformation, thereby increasing potency and selectivity for its target.[4] Furthermore, the cyclopropyl ring is often used as a bioisosteric replacement for gem-dimethyl or isopropyl groups, which can lead to improved metabolic stability and a reduction in lipophilicity.[4][5]
Fluorine, the most electronegative element, imparts a range of beneficial effects when incorporated into a drug molecule. Strategic fluorination can:
-
Block Metabolic "Soft Spots": The strength of the carbon-fluorine bond makes it resistant to oxidative metabolism, a common pathway for drug degradation. This can significantly improve a drug's in vivo half-life and oral bioavailability.[1][6][7]
-
Modulate pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines. This can influence a drug's ionization state at physiological pH, impacting its solubility, cell permeability, and target binding.
-
Enhance Binding Affinity: The introduction of fluorine can lead to new, favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity and potency.
-
Improve Lipophilicity and Brain Penetrance: While counterintuitive, the introduction of fluorine can sometimes increase lipophilicity, which can be beneficial for crossing the blood-brain barrier and targeting central nervous system (CNS) disorders.[7][8]
The combination of these two motifs in a fluorinated cyclopropyl amine scaffold creates a powerful tool for medicinal chemists to address multifaceted drug design challenges.
Physicochemical and Pharmacokinetic Landscape
The interplay between the cyclopropyl ring and fluorine atom(s) creates a unique physicochemical profile that can be strategically manipulated.
Lipophilicity (LogP/LogD)
The impact of fluorination on the lipophilicity of cyclopropyl amines is context-dependent. While the replacement of a hydrogen atom with a fluorine atom is generally expected to increase lipophilicity, the overall effect is influenced by the position and number of fluorine atoms, as well as the surrounding molecular architecture.[4][5][9] For instance, in some cases, the introduction of fluorine can lead to a decrease in lipophilicity, a desirable outcome for reducing off-target effects and improving aqueous solubility.[5]
Table 1: Illustrative Impact of Fluorination on cLogP
| Parent Compound | Fluorinated Analog | Change in cLogP | Reference |
| 2-phenylcyclopropylmethylamine | 2-(3-fluorophenyl)cyclopropylmethylamine | +0.23 | [7] |
| LpxC inhibitor 7a | Fluorinated analogue 7b | Decrease | [5][9] |
Metabolic Stability
A primary driver for incorporating fluorinated cyclopropyl amines is to enhance metabolic stability. The cyclopropyl ring itself can be more resistant to metabolism compared to more flexible alkyl chains. The addition of fluorine further fortifies the molecule against enzymatic degradation, particularly by cytochrome P450 enzymes.[6][8] This often translates to a longer in vivo half-life and increased drug exposure.
A Word of Caution: Potential for Toxicity
While the metabolic stability of fluorinated compounds is generally advantageous, it is not without potential pitfalls. In some instances, the metabolic processing of fluorinated compounds can lead to the formation of reactive metabolites. For example, a study on a series of poly-ADP ribose glycohydrolase (PARG) inhibitors bearing a monofluorinated cyclopropyl amine moiety revealed unexpected in vivo toxicity, characterized by ataxia in animal models.[6] This toxicity was attributed to the fluorinated amine motif itself, as non-fluorinated analogs did not exhibit the same adverse effects.[6] This highlights the critical need for thorough toxicological evaluation of any novel fluorinated scaffold.
Case Study: Selective Serotonin 2C (5-HT2C) Receptor Agonists
A compelling example of the successful application of fluorinated cyclopropyl amines is in the development of selective 5-HT2C receptor agonists for the treatment of central nervous system disorders.[7][10] The 5-HT2C receptor is a promising target for conditions like obesity and schizophrenia, but achieving selectivity over the closely related 5-HT2A and 5-HT2B receptors is a significant challenge.[7] Agonism at the 5-HT2B receptor, in particular, has been linked to life-threatening cardiac valvulopathy.[7]
Researchers designed and synthesized a series of fluorinated 2-phenylcyclopropylmethylamines, strategically placing a fluorine atom on the cyclopropane ring.[7][8][10] This modification was intended to:
-
Alter Conformation for Improved Selectivity: The rigid, fluorinated cyclopropane could orient the molecule in a way that favors binding to the 5-HT2C receptor over other subtypes.[7][8]
-
Enhance Brain Penetration: The increased lipophilicity imparted by the fluorine was hypothesized to improve the compound's ability to cross the blood-brain barrier.[7][8]
-
Block Metabolic Lability: The fluorine atom could shield the benzylic position from oxidative metabolism.[7][8]
The results were promising. One compound in the series, (+)-21b, demonstrated high potency at the 5-HT2C receptor with no detectable agonism at the 5-HT2B receptor, showcasing excellent selectivity.[7][10] Molecular docking studies suggested that the fluorinated cyclopropane moiety played a key role in the compound's favorable binding pose within the 5-HT2C receptor.[7]
Synthetic Strategies and Methodologies
The synthesis of fluorinated cyclopropyl amines often involves multi-step sequences, with the construction of the fluorinated cyclopropane ring being a key challenge.
General Synthetic Workflow
A common approach involves the cyclopropanation of a fluorinated precursor. The choice of method depends on the desired stereochemistry and the specific fluorine substitution pattern.
Caption: Generalized synthetic workflow for fluorinated cyclopropyl amines.
Experimental Protocol: Synthesis of a 2-Fluoro-2-phenylcyclopropylamine Derivative
This protocol is a generalized representation based on established methodologies.[11]
Step 1: Cyclopropanation
-
To a solution of the appropriate fluorinated styrene in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a transition metal catalyst (e.g., a rhodium or copper catalyst).
-
Slowly add a solution of a diazo compound (e.g., ethyl diazoacetate) in the same solvent at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction and purify the resulting fluorinated cyclopropyl ester by column chromatography.
Step 2: Saponification
-
Dissolve the purified ester in a mixture of a suitable alcohol (e.g., ethanol) and water.
-
Add a base (e.g., sodium hydroxide or potassium hydroxide) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) and extract the carboxylic acid with an organic solvent.
Step 3: Conversion to Amine (via Curtius Rearrangement)
-
Activate the carboxylic acid by converting it to an acid chloride (e.g., using oxalyl chloride or thionyl chloride) or an activated ester.
-
Treat the activated acid with sodium azide to form the corresponding acyl azide.
-
Heat the acyl azide in an inert solvent to induce the Curtius rearrangement, forming an isocyanate.
-
Hydrolyze the isocyanate with an aqueous acid to yield the primary amine.
-
Isolate the final fluorinated cyclopropyl amine, often as a salt (e.g., hydrochloride), by precipitation or extraction.
Future Outlook and Unmet Needs
The field of fluorinated cyclopropyl amines continues to evolve, with ongoing efforts to develop more efficient and stereoselective synthetic methods.[3] The development of late-stage fluorination techniques is particularly attractive as it would allow for the introduction of fluorine at a later point in the synthesis, enabling rapid exploration of structure-activity relationships.[12]
Furthermore, a deeper understanding of the metabolic fate and potential toxicological liabilities of these scaffolds is crucial for their successful translation into clinical candidates.[6] The development of predictive models for toxicity and metabolism would be invaluable in guiding the design of safer and more effective drugs.
As our understanding of the intricate interplay between fluorine, the cyclopropane ring, and biological systems grows, so too will our ability to harness the full therapeutic potential of fluorinated cyclopropyl amines in the ongoing quest for novel and improved medicines.
References
- Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC - NIH. (n.d.).
- Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC. (n.d.).
- Design of fluorinated cyclopropane derivatives of. (n.d.).
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS. (2025, November 10).
- Fluorinated Phenylcyclopropylamines. 1. Synthesis and Effect of Fluorine Substitution at the Cyclopropane Ring on Inhibition of Microbial Tyramine Oxidase | Journal of Medicinal Chemistry - ACS Publications. (2004, February 27).
- A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism - Baruch S. Blumberg Institute. (2025, April 21).
- Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism - PubMed. (2019, November 15).
- Synthesis of Fluorinated Cyclopropyl Amino Acid Analogues: Toward the Synthesis of Original Fluorinated Peptidomimetics. | The Journal of Organic Chemistry - ACS Publications. (2012, December 10).
- Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2020, September 2).
- Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry. (n.d.).
- Fluorinated Phenylcyclopropylamines. 2. Effects of Aromatic Ring Substitution and of Absolute Configuration on Inhibition of Microbial Tyramine Oxidase | Journal of Medicinal Chemistry - ACS Publications. (2004, October 21).
- Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC. (2020, September 2).
- Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science. (n.d.).
- Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001−2011). (2013, December 3).
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. (n.d.).
- Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (n.d.).
- Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif | Request PDF - ResearchGate. (n.d.).
- The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres - ChemRxiv. (n.d.).
- Lipophilicity modulation examples involving fluorinated cyclopropane derivatives (measured experimentally via shake-flask method). - ResearchGate. (n.d.).
- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - MDPI. (2024, May 19).
- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. (n.d.).
- Conformational preference of A) cyclopropyl amine derivatives;... - ResearchGate. (n.d.).
- Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing). (2007, December 13).
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
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- 3. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 6. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS - University of Amsterdam [hims.uva.nl]
2,2-Difluorocyclopropanamine: A Strategic Carbonyl Bioisostere in Drug Design
[1]
Executive Summary
In the optimization of lead compounds, the carbonyl group (C=O) is often a liability due to metabolic instability (hydrolysis, reduction) or poor membrane permeability. 2,2-Difluorocyclopropanamine (DFCA) and its core scaffold, the gem-difluorocyclopropane ring, represent a high-value bioisosteric replacement. This guide details the physicochemical basis, synthetic pathways, and application strategies for deploying DFCA to mimic the electronic and steric profile of carbonyls—specifically within amides and ketones—while enhancing metabolic stability and modulating pKa.
The Bioisosteric Rationale: Why Replace Carbonyls?
The utility of 2,2-difluorocyclopropanamine lies in the unique properties of the gem-difluorocyclopropane motif. It functions as a non-classical bioisostere for the carbonyl group (
Electronic Mimicry
-
Dipole Moment: The C–F bond is highly polarized. Two fluorine atoms on a cyclopropane ring create a strong molecular dipole that mimics the vector and magnitude of a carbonyl oxygen’s dipole.
-
Electrostatics: Fluorine is an H-bond acceptor (weak), similar to the carbonyl oxygen. The CF
group creates a region of high electron density that can engage in electrostatic interactions with receptor binding pockets originally targeting a carbonyl oxygen.
Steric and Conformational Control
-
Volume: The van der Waals radius of fluorine (1.47 Å) is close to that of oxygen (1.52 Å). The gem-difluoro group occupies a similar volume to a carbonyl oxygen.
-
Rigidification: The cyclopropane ring is rigid. Unlike a flexible alkyl chain, it locks the vectors of the attached substituents (e.g., the amine and the R-group) into a fixed orientation. This is particularly useful for peptidomimetics , where the ring mimics the planar, rigid nature of the peptide bond (
partial double bond character).
Physicochemical Modulation
-
pKa Reduction: The strong electron-withdrawing effect (
effect) of the fluorine atoms significantly lowers the pKa of the adjacent amine.-
Standard Primary Amine pKa: ~10.5
-
2,2-Difluorocyclopropanamine pKa: ~7.0–8.0
-
Impact: At physiological pH (7.4), a larger fraction of the molecule remains neutral, enhancing passive membrane permeability (LogD).
-
-
Metabolic Stability: The quaternary carbon carrying the fluorines blocks metabolic sites. It prevents enolization (common in ketones) and hydrolysis (common in amides).
Structural Mapping & Logic
The following diagram illustrates the bioisosteric relationship and the decision logic for deploying this scaffold.
Figure 1: Decision logic for replacing a carbonyl group with the 2,2-difluorocyclopropane scaffold.
Synthetic Methodologies
Synthesis of 2,2-difluorocyclopropanamine derivatives is non-trivial due to the instability of primary amines on this strained ring (propensity for Grob fragmentation).[2] The most robust route involves the Curtius Rearrangement of the corresponding carboxylic acid.
Protocol: Synthesis via Curtius Rearrangement
This protocol describes the conversion of 2,2-difluorocyclopropanecarboxylic acid to the N-Boc protected amine, which is stable and isolable.
Reagents Required:
-
Starting Material: trans-2,2-difluorocyclopropanecarboxylic acid (commercially available or synthesized via difluorocarbene addition to ethyl acrylate).
-
Diphenylphosphoryl azide (DPPA)[3]
-
Triethylamine (Et
N) -
tert-Butanol (t-BuOH)
-
Solvent: Toluene or 1,4-Dioxane
Step-by-Step Workflow:
-
Activation: Dissolve trans-2,2-difluorocyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene (0.2 M) under inert atmosphere (N
). Add triethylamine (1.5 eq). -
Acyl Azide Formation: Add DPPA (1.1 eq) dropwise at 0°C. Stir for 30 minutes, then allow to warm to room temperature (RT) for 1 hour.
-
Checkpoint: Monitor by TLC/LCMS for disappearance of acid.
-
-
Rearrangement (Isocyanate Formation): Heat the reaction mixture to 80–90°C. Evolution of N
gas indicates the formation of the isocyanate intermediate via Curtius rearrangement. Stir for 1–2 hours. -
Trapping: Add excess tert-butanol (5.0 eq) or use it as a co-solvent. Continue heating at reflux (90–100°C) for 12–16 hours.
-
Work-up: Cool to RT. Dilute with ethyl acetate. Wash with 1M HCl (carefully, to remove excess base but not deprotect), saturated NaHCO
, and brine. Dry over Na SO . -
Purification: Concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
-
Yield: Typically 60–80%.
-
Product:tert-butyl (2,2-difluorocyclopropyl)carbamate.
-
Deprotection (Optional): To generate the free amine salt (e.g., for coupling): Treat with 4M HCl in dioxane at 0°C for 1 hour. Evaporate solvent to obtain the hydrochloride salt. Note: The free base is volatile and less stable; store as the HCl salt.
Synthetic Pathway Visualization
Figure 2: Synthesis of 2,2-difluorocyclopropanamine via Curtius Rearrangement.
Case Studies & Applications
Peptide Bond Isostere (Peptidomimetics)
In peptide engineering, the bond sequence -C(=O)-NH- is susceptible to proteases. Replacing the alpha-carbon and carbonyl with a 2,2-difluorocyclopropane unit creates a non-hydrolyzable mimic.
-
Application: Design of protease-resistant inhibitors.
-
Mechanism: The CF2 group mimics the carbonyl oxygen. The cyclopropane backbone mimics the planarity of the amide bond, locking the side chains in a specific vector (e.g., mimicking a
-turn).
GABA Aminotransferase (GABA-AT) Inhibitors
Gamma-aminobutyric acid (GABA) analogues containing the difluorocyclopropane ring have been explored as suicide substrates for GABA-AT.
-
Compound: 5-amino-2,2-difluorocyclopentanecarboxylic acid (related ring expansion) or specific 2,2-difluorocyclopropyl analogues.
-
Outcome: The fluorine atoms activate the ring for nucleophilic attack by the enzyme active site, leading to irreversible inhibition.
Comparative Data: Amide vs. Bioisostere
| Property | Amide (C=O-NH) | 2,2-Difluorocyclopropyl | Impact |
| Bond Order | Partial Double (Planar) | Single (Rigid Ring) | Maintains rigidity; locks conformation. |
| H-Bond Acceptor | Strong (C=O) | Weak (C-F) | Reduced desolvation penalty; maintains electrostatics. |
| Metabolic Stability | Low (Proteolysis) | High | Blocks hydrolysis completely. |
| Dipole Moment | ~3.6 D | ~2.5 D (variable) | Sufficient to mimic polar interactions. |
References
-
Mykhailiuk, P. K. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry – A European Journal. Link
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Enamine Ltd. 2,2-Difluorocyclopropanamine: Tentative Structure or Useful Building Block? (Technical Note). Link
-
Wzorek, A., et al. (2018). Fluorinated cyclopropanes as bioisosteres. Beilstein Journal of Organic Chemistry. Link
metabolic stability of (1S)-2,2-difluorocyclopropanamine scaffolds
An In-Depth Technical Guide to the Metabolic Stability of (1S)-2,2-Difluorocyclopropanamine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The (1S)-2,2-difluorocyclopropanamine scaffold has emerged as a valuable structural motif in modern medicinal chemistry. Its strategic incorporation into drug candidates is often driven by the desire to enhance metabolic stability and fine-tune physicochemical properties. The gem-difluoro substitution on the cyclopropane ring is particularly effective at blocking oxidative metabolism at that position, a common liability for many small molecules. However, the inherent reactivity of the cyclopropylamine functionality presents a potential for bioactivation to reactive metabolites, a critical consideration in drug safety assessment. This technical guide provides a comprehensive overview of the metabolic landscape of the (1S)-2,2-difluorocyclopropanamine scaffold. It delves into the mechanistic underpinnings of its metabolic stability, explores the potential for reactive metabolite formation, and offers detailed, field-proven protocols for the in vitro evaluation of these critical drug-like properties.
The Dual Nature of the (1S)-2,2-Difluorocyclopropanamine Scaffold: A Balancing Act of Stability and Reactivity
The utility of the (1S)-2,2-difluorocyclopropanamine scaffold in drug design stems from a delicate balance between two opposing chemical characteristics. On one hand, the introduction of geminal fluorine atoms onto the cyclopropane ring is a well-established strategy to bolster metabolic stability.[1] The high strength of the carbon-fluorine bond compared to a carbon-hydrogen bond makes it significantly more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are responsible for the biotransformation of a vast majority of drugs.[2][3] This "metabolic blocking" can lead to a longer in vivo half-life and improved oral bioavailability.[4]
On the other hand, the cyclopropylamine moiety itself is a known "toxicophore," a structural feature with the potential to be converted into reactive metabolites.[5] The metabolism of cyclopropylamines can lead to ring-opening, forming highly reactive species that can covalently bind to cellular macromolecules like proteins, a mechanism implicated in idiosyncratic drug-induced toxicities.[5][6] Therefore, a thorough understanding and early assessment of the metabolic fate of any drug candidate containing this scaffold are paramount.
Foreseen Metabolic Pathways: A Mechanistic Perspective
While the metabolic profile of each compound is unique, we can predict the likely metabolic pathways for a molecule containing the (1S)-2,2-difluorocyclopropanamine scaffold based on established principles of drug metabolism.
The Protective Effect of Gem-Difluorination
The primary advantage of the 2,2-difluoro substitution is the significant increase in the bond dissociation energy of the C-H bonds on the cyclopropyl ring, rendering them less susceptible to hydrogen atom abstraction by the highly reactive iron-oxo species in the active site of CYP enzymes.[2] This effectively shields the cyclopropane ring from oxidation at the C2 position.
The Vulnerability of the Amine: Pathways to Bioactivation
The primary metabolic liability of the scaffold lies with the cyclopropylamine functionality. Several enzyme families can mediate its metabolism:
-
Cytochrome P450 (CYP) Enzymes: CYPs, particularly isoforms like CYP3A4, CYP2D6, and CYP1A2, are major players in the metabolism of amines.[7] For cyclopropylamines, CYP-mediated oxidation can lead to ring opening and the formation of reactive intermediates.[5]
-
Monoamine Oxidases (MAO): MAO-A and MAO-B are mitochondrial enzymes that catalyze the oxidative deamination of monoamines.[8] Depending on the substitution pattern on the amine, they could contribute to the metabolism of compounds containing the (1S)-2,2-difluorocyclopropanamine scaffold.
-
Flavin-containing Monooxygenases (FMO): FMOs are another class of enzymes that can oxidize soft nucleophiles like amines.[9] Their contribution to the metabolism of this scaffold should also be considered.
The bioactivation of the cyclopropylamine moiety is thought to proceed through single-electron transfer (SET) or hydrogen atom transfer (HAT) mechanisms, leading to the formation of a radical cation or an aminyl radical, respectively. These intermediates can then undergo ring-opening to generate reactive carbon-centered radicals or α,β-unsaturated aldehydes, which are electrophilic and can be trapped by cellular nucleophiles like glutathione (GSH).[6][10]
Caption: Proposed metabolic pathways for the (1S)-2,2-difluorocyclopropanamine scaffold.
Experimental Assessment of Metabolic Stability and Reactive Metabolite Formation
A proactive, data-driven approach to assessing the metabolic liabilities of drug candidates containing the (1S)-2,2-difluorocyclopropanamine scaffold is crucial. The following in vitro assays are fundamental to this process.
In Vitro Metabolic Stability Assays
These assays measure the rate of disappearance of a parent compound when incubated with a metabolically active system, providing key parameters like half-life (t½) and intrinsic clearance (CLint).[11]
-
Liver Microsomal Stability Assay: This is a high-throughput screen that primarily assesses Phase I metabolism mediated by CYP enzymes.[11]
-
Hepatocyte Stability Assay: This assay uses intact liver cells, providing a more comprehensive picture of metabolism as it includes both Phase I and Phase II enzymes and their cofactors.
Table 1: Illustrative Comparison of Metabolic Stability
| Compound | Scaffold Feature | Half-life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg protein) in HLM |
| Analog A | Cyclopropanamine | 15 | 46.2 |
| Analog B | (1S)-2,2-Difluorocyclopropanamine | > 60 | < 11.5 |
This is a hypothetical dataset for illustrative purposes, based on the general principle that gem-difluorination enhances metabolic stability.
3.1.1. Detailed Protocol: Human Liver Microsomal Stability Assay
Caption: Experimental workflow for the liver microsomal stability assay.
Table 2: Step-by-Step Protocol for Liver Microsomal Stability Assay
| Step | Procedure | Rationale |
| 1. Reagent Preparation | Prepare a 1 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare a working solution by diluting the stock in incubation buffer. | Ensures accurate and reproducible concentrations. |
| 2. Microsome Preparation | Thaw pooled human liver microsomes and dilute to the desired concentration (e.g., 0.5 mg/mL) in ice-cold phosphate buffer (pH 7.4). | Microsomes contain the CYP enzymes responsible for Phase I metabolism. Keeping them on ice preserves enzyme activity. |
| 3. Incubation Setup | In a 96-well plate, add the microsomal suspension and the test compound working solution. Pre-incubate at 37°C for 5 minutes. | Allows the system to reach thermal equilibrium before starting the reaction. |
| 4. Reaction Initiation | Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. | NADPH is a necessary cofactor for CYP enzyme activity. |
| 5. Time-course Sampling | At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard. | Acetonitrile precipitates the proteins, effectively stopping the metabolic reaction. The internal standard is for accurate quantification. |
| 6. Sample Processing | Centrifuge the quenched samples to pellet the precipitated proteins. | To obtain a clear supernatant for analysis. |
| 7. LC-MS/MS Analysis | Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound. | Provides sensitive and specific quantification of the analyte. |
| 8. Data Analysis | Plot the natural logarithm of the percentage of parent compound remaining versus time. Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression. | These parameters provide a quantitative measure of the compound's metabolic stability. |
Reactive Metabolite Trapping Studies
Given the potential for the cyclopropylamine moiety to form reactive metabolites, it is imperative to screen for their formation early in drug development. This is typically done by including a nucleophilic "trapping" agent, such as glutathione (GSH), in the in vitro incubation.[12][13]
3.2.1. Detailed Protocol: Glutathione (GSH) Trapping in Human Liver Microsomes
Caption: Experimental workflow for a reactive metabolite trapping study with GSH.
Table 3: Step-by-Step Protocol for GSH Trapping Assay
| Step | Procedure | Rationale |
| 1. Reagent Preparation | Prepare a 10 mM stock solution of the test compound. Prepare a 100 mM stock of reduced glutathione (GSH) in buffer. | High concentrations are used to facilitate trapping. |
| 2. Incubation Setup | In separate tubes, set up incubations with human liver microsomes (1 mg/mL), the test compound (e.g., 50 µM), and GSH (1-5 mM) in phosphate buffer. Include a control incubation without NADPH. | The -NADPH control helps to distinguish between enzymatic and non-enzymatic adduct formation. |
| 3. Reaction Initiation | Pre-warm the incubation mixtures at 37°C, then initiate the reaction by adding NADPH. | Starts the CYP-mediated metabolism. |
| 4. Incubation | Incubate for a set period, typically 60 minutes, at 37°C with shaking. | Allows sufficient time for metabolite formation and trapping. |
| 5. Reaction Termination | Stop the reaction by adding 2-3 volumes of cold acetonitrile. | Precipitates proteins and halts enzymatic activity. |
| 6. Sample Processing | Vortex and centrifuge the samples. Transfer the supernatant to a new plate for analysis. | Prepares a clean sample for LC-MS/MS analysis. |
| 7. LC-MS/MS Analysis | Analyze the samples using high-resolution mass spectrometry. Employ data acquisition strategies like neutral loss scanning for the pyroglutamyl moiety of GSH (129 Da) or precursor ion scanning for the γ-glutamyl-dehydroalanyl fragment (m/z 272).[12] | These specialized MS techniques are highly effective for identifying GSH adducts within a complex biological matrix. |
| 8. Data Interpretation | Scrutinize the data for masses corresponding to the parent compound plus GSH, as well as oxidative metabolites conjugated with GSH. Confirm the structure of any identified adducts by analyzing their fragmentation patterns. | Structural elucidation is key to understanding the site of bioactivation on the molecule. |
Interpreting the Data and Mitigating Risk
The presence of a GSH adduct in an in vitro assay is a clear indication that a reactive metabolite is being formed. However, it is not, by itself, a definitive predictor of in vivo toxicity. The overall risk depends on the balance between the rate of formation of the reactive metabolite and the rate of its detoxification.[14]
If a reactive metabolite liability is identified for a compound containing the (1S)-2,2-difluorocyclopropanamine scaffold, several medicinal chemistry strategies can be employed to mitigate this risk. These may include structural modifications to alter the electronic properties of the amine, or the introduction of steric hindrance to disfavor enzymatic oxidation at that position.
Conclusion
The (1S)-2,2-difluorocyclopropanamine scaffold offers a compelling strategy for enhancing the metabolic stability of drug candidates by blocking oxidative metabolism. However, the inherent potential for bioactivation of the cyclopropylamine moiety necessitates a thorough and early assessment of its metabolic fate. The in vitro assays detailed in this guide provide a robust framework for characterizing both the metabolic stability and the reactive metabolite potential of compounds containing this valuable scaffold. By integrating these experimental approaches into the drug discovery workflow, researchers can make more informed decisions, leading to the design of safer and more effective medicines.
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Altman, R. A., & Trombley, T. N. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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Rabinowitz, J. D., & Clasquin, M. F. (2016). Profiling Reactive Metabolites via Chemical Trapping and Targeted Mass Spectrometry. Analytical chemistry, 88(13), 6658–6661. [Link]
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Tang, C., et al. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers. [Link]
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Reute, A., et al. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry, 6(11), 1952-1961. [Link]
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Ju, C., & Uetrecht, J. P. (2008). In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity. Chemical research in toxicology, 21(3), 721–727. [Link]
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Sheng, L., et al. (2013). Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadrupole Mass Spectrometry. Chemical research in toxicology, 26(4), 583–593. [Link]
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Hopfgartner, G. (2007). New analytical strategies in studying drug metabolism. Analytical and bioanalytical chemistry, 388(7), 1353–1366. [Link]
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Zhang, D., & Wang, L. (2024). CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. Molecules (Basel, Switzerland), 29(18), 4273. [Link]
-
Le, T. C., & Nguyen, T. H. (2017). Predicting the Metabolic Sites by Flavin-Containing Monooxygenase on Drug Molecules Using SVM Classification on Computed Quantum Mechanics and Circular Fingerprints Molecular Descriptors. Journal of chemical information and modeling, 57(2), 274–286. [Link]
-
Evotec. (n.d.). Reactive Metabolite Assessment. [Link]
-
Kalgutkar, A. S., & Dalvie, D. K. (2012). Deleterious effects of reactive metabolites. Current drug metabolism, 13(7), 929–964. [Link]
-
Grote, C., et al. (2004). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of medicinal chemistry, 47(7), 1747–1756. [Link]
-
Burton, D. J., & Hartgraves, G. A. (2003). Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. The Journal of organic chemistry, 68(11), 4441–4447. [Link]
-
Novoa, J. J., & Fajar, A. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Physical Chemistry Chemical Physics. [Link]
-
Wang, M., et al. (2018). Application of LC-MS based glutathione-trapped reactive metabolites in the discovery of toxicity of traditional Chinese medicine. TMR Modern Herbal Medicine, 1(4), 188-197. [Link]
-
American Chemical Society. (2016). Dealing with Reactive Metabolites in Drug Discovery. [Link]
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
-
Medscape. (2024). Fluoride Toxicity. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. news.cyprotex.com [news.cyprotex.com]
- 14. Practical approaches to resolving reactive metabolite liabilities in early discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
pKa values and basicity of 2,2-difluorocyclopropanamine hydrochloride
Physicochemical Profiling, Stability Mechanisms, and Synthetic Utility
Executive Summary
2,2-Difluorocyclopropanamine hydrochloride (CAS: 105614-25-3) represents a specialized fluorinated building block that offers a unique combination of steric constraint and electronic modulation.[1] In medicinal chemistry, it serves as a bioisostere for ethyl, isopropyl, or cyclopropyl groups, often utilized to lower the pKa of a basic center, thereby reducing hERG liability or improving membrane permeability.
This guide provides a critical analysis of the compound's basicity (pKa), the mechanistic basis for its instability as a free base (Grob fragmentation), and the requisite handling protocols to maintain structural integrity.
| Property | Value / Description |
| CAS Number | 105614-25-3 (HCl Salt) |
| Molecular Formula | C₃H₅F₂N[1][2] · HCl |
| Molecular Weight | 129.54 g/mol |
| Estimated pKa | 6.3 – 6.8 (Conjugate Acid) |
| Physical State | White to off-white solid (Hygroscopic) |
| Stability Risk | Free base is prone to spontaneous ring opening (Grob Fragmentation).[1] |
Basicity and pKa Analysis
The introduction of fluorine atoms onto the cyclopropane scaffold drastically alters the electronic landscape of the amine.[1] Understanding the pKa shift is essential for predicting the ionization state of the molecule at physiological pH.[1]
Comparative Basicity Profile
The basicity of 2,2-difluorocyclopropanamine is significantly attenuated compared to its non-fluorinated parent, cyclopropylamine, and acyclic analogs. This reduction is driven by two synergistic factors:
-
Inductive Effect (-I): The gem-difluoro group at the
-position exerts a strong electron-withdrawing effect through the -framework, pulling electron density away from the nitrogen lone pair.[1] -
Hybridization (s-Character): The carbon atoms in a cyclopropane ring possess significant
character (approx.[1] ) compared to standard alkanes. This increased s-character renders the carbon more electronegative, further stabilizing the lone pair and making it less available for protonation.[1]
Table 1: Comparative pKa Values of Related Amines
| Compound | Structure | pKa (Conjugate Acid) | Electronic Factors |
| Isopropylamine | ~10.6 | Standard aliphatic amine; +I effect of methyl groups.[1] | |
| Cyclopropylamine | ~9.1 | Increased s-character of C-N bond lowers basicity relative to acyclic analogs. | |
| 2,2-Difluoroethylamine | ~7.1 | Strong -I effect of fluorine reduces pKa by ~3.5 units.[1] | |
| 2,2-Difluorocyclopropanamine | ~6.3 – 6.8 (Est.) | Combined effect of ring strain (s-character) and gem-difluoro -I effect.[1] |
Structural Logic
The pKa drop from cyclopropylamine (9.1) to the difluoro analog is estimated to be approximately 2.5–3.0 log units. This places the pKa of 2,2-difluorocyclopropanamine in the range of 6.3 to 6.8 .[1] Consequently, at physiological pH (7.4), a significant fraction of the molecule exists as the neutral free base, which has critical implications for its stability (see Section 3).
Stability & Degradation Mechanism (The "Grob" Risk)
A critical operational constraint with 2,2-difluorocyclopropanamine is the inherent instability of its free base form.[1] While the hydrochloride salt is stable at room temperature, neutralization to the free amine can trigger rapid decomposition.
Mechanism: Grob-Type Fragmentation
The decomposition proceeds via a Grob-type fragmentation (or homo-elimination), driven by the donation of the nitrogen lone pair into the strained cyclopropane ring.[1] The presence of the fluorine atoms facilitates this process by stabilizing the developing negative charge or acting as a leaving group (fluoride elimination) in concerted pathways.
-
Trigger: Deprotonation of the ammonium salt exposes the nitrogen lone pair.[1]
-
Process: The lone pair donates into the
or orbital, leading to ring opening. -
Outcome: Formation of reactive imines, alkenes, and hydrofluoric acid (HF) byproducts.
[1]
Handling Implications
-
Do NOT store as a free base. Always maintain as the HCl or tosylate salt.[1]
-
Reaction Conditions: When using this building block in coupling reactions (e.g., amide coupling), use a weak base (e.g., DIPEA, NMM) and add the electrophile immediately or simultaneously to capture the free amine before it fragments.
-
Avoid Strong Aqueous Base: Prolonged exposure to NaOH or KOH can accelerate degradation.[1]
Synthesis & Manufacturing Routes
Due to the instability of the primary amine, direct synthesis via difluorocarbene addition to a vinyl amine is not viable. The preferred industrial route utilizes the Curtius Rearrangement , which allows the amine to be generated in a protected form or immediately trapped as a salt.[1]
The Curtius Pathway
This route starts with the stable 2,2-difluorocyclopropanecarboxylic acid.
-
Acyl Azide Formation: The acid is converted to the acyl azide.[1]
-
Rearrangement: Thermal rearrangement yields the isocyanate.[1]
-
Hydrolysis/Trapping: The isocyanate is hydrolyzed with HCl to directly precipitate the stable hydrochloride salt.[1]
Experimental Protocols
pKa Determination (Potentiometric Titration)
Direct potentiometric titration is challenging due to the instability of the free base during the alkaline phase of the titration. A back-titration method or NMR-based titration is recommended.[1]
Protocol: NMR-Controlled Titration
-
Sample Prep: Dissolve 5 mg of the HCl salt in 0.6 mL of
(or ). -
Internal Standard: Add a trace amount of DSS (2,2-dimethyl-2-silapentane-5-sulfonate) for referencing.
-
Titrant: Use dilute NaOD and DCl solutions.
-
Measurement: Measure the chemical shift of the cyclopropyl protons (
-proton to nitrogen) as a function of pH (measured via a glass electrode corrected for deuterium isotope effects). -
Data Fitting: Plot
vs. pH. The inflection point corresponds to the pKa.[1] This method minimizes the time the molecule spends in the fully deprotonated state if done rapidly.[1]
Storage and Handling
-
Temperature: Store at 2–8°C.
-
Atmosphere: Hygroscopic; store under nitrogen or argon.[1]
-
Container: Tightly sealed glass or polypropylene vials. Avoid metal spatulas if traces of HF are suspected (though unlikely in pure HCl salt).
References
-
Grygorenko, O. O., et al. (2022). "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes." Chemistry – A European Journal. Link
-
Mykhailiuk, P. K. (2014).[1] "Fluorinated Cyclopropanes in Drug Discovery." Chemical Reviews. (General reference on fluorinated cyclopropane properties).
-
Wiberg, K. B. (1996).[1] "Structure and properties of cyclopropane and its derivatives." Accounts of Chemical Research. (Basicity and s-character of cyclopropylamine).
-
Enamine Ltd. "2,2-Difluorocyclopropanamine: Tentative Structure or Useful Building Block?" Enamine Technical Notes. Link
-
PubChem. "2,2-Difluorocyclopropan-1-amine hydrochloride."[1] National Library of Medicine. Link
Sources
safety data sheet SDS for (1S)-2,2-difluorocyclopropanamine HCl
This technical whitepaper provides an advanced safety, handling, and characterization framework for (1S)-2,2-difluorocyclopropanamine hydrochloride , a highly specialized chiral building block. Moving beyond standard Safety Data Sheets (SDS), this guide is engineered for drug development professionals who require a mechanistic understanding of the compound's reactivity, hazards, and integration into asymmetric synthesis workflows.
The "Fluorine Effect" in Drug Discovery
The incorporation of the (1S)-2,2-difluorocyclopropyl group into pharmacophores is a sophisticated strategy in medicinal chemistry. The gem-difluoro substitution significantly modulates the lipophilicity, metabolic stability, and conformational preference of the parent molecule[1]. However, these same physicochemical alterations fundamentally change the handling requirements and hazard profile of the raw material compared to unfluorinated cyclopropylamines.
Physicochemical Profiling & Mechanistic Hazard Identification
To safely manipulate this compound, scientists must understand the causality behind its physical properties and GHS classifications[2].
Table 1: Quantitative Physicochemical & Hazard Profile
| Property | Value / Classification |
| Chemical Name | (1S)-2,2-difluorocyclopropan-1-amine hydrochloride |
| CAS Number | 2306252-66-2 |
| Molecular Formula | C3H6ClF2N |
| Molecular Weight | 129.54 g/mol |
| Appearance | White crystalline solid |
| Storage Conditions | -20°C, Inert atmosphere (Argon/N2) |
| GHS Hazards | H302, H315, H319, H335 |
Mechanistic Breakdown of Hazards
-
H302 (Harmful if swallowed): The highly lipophilic gem-difluorocyclopropyl group enhances rapid gastrointestinal absorption. Once systemic, the biologically active amine can disrupt cellular processes[1].
-
H315, H319, H335 (Irritant to Skin, Eyes, and Respiratory Tract): Amine hydrochlorides are inherently acidic when dissolved in aqueous environments (such as sweat or mucous membranes). Crucially, the strong inductive electron-withdrawing effect of the two fluorine atoms significantly lowers the pKa of the amine (making the conjugate acid more prone to release protons compared to unsubstituted cyclopropylamine, which has a pKa of ~8.6)[3]. This localized acidity, combined with the membrane-disrupting potential of the free base, causes serious tissue irritation[2].
Laboratory Handling & Experimental Workflows
As a hygroscopic hydrochloride salt of a chiral amine, exposure to atmospheric moisture not only poses an irritation risk but also threatens the enantiomeric integrity of the (1S) stereocenter over time. The following protocols are designed as self-validating systems to ensure both operator safety and chemical purity.
Protocol 1: Inert Weighing and Reaction Setup
-
Thermal Equilibration: Remove the sealed vial from -20°C storage and place it in a vacuum desiccator at room temperature for 30 minutes.
-
Causality: Prevents atmospheric moisture from instantly condensing on the cold, hygroscopic salt[2]. Moisture ingress leads to hydrolysis and complicates downstream moisture-sensitive couplings.
-
-
Inert Transfer: Transfer the equilibrated vial into a glovebox or under a positive-pressure Argon blanket in a fume hood.
-
Causality: Maintains the inert atmosphere required to preserve the crystalline structure and chiral purity.
-
-
Anti-Static Weighing: Use grounded, anti-static spatulas to weigh the required mass into a dried reaction flask.
-
Causality: Fluorinated salts frequently exhibit static charge buildup. Anti-static tools prevent the aerosolization of the H335 respiratory irritant powder.
-
-
Immediate Dissolution: Dissolve the powder in an anhydrous solvent (e.g., DCM, THF) before exposing the flask to ambient atmosphere.
Protocol 2: Emergency Spill Response & Neutralization
-
Isolation: Immediately evacuate the fume hood area and maximize exhaust ventilation.
-
Causality: Mitigates the inhalation risk of the aerosolized respiratory irritant.
-
-
Neutralization: Cover the spilled solid with a mild base (e.g., solid Sodium Bicarbonate, NaHCO3) and slowly mist with water.
-
Causality: NaHCO3 safely neutralizes the acidic HCl component without generating excessive exothermic heat, converting the salt into the free amine, CO2, and NaCl.
-
-
Self-Validating pH Check: Test the neutralized slurry with pH indicator paper. Do not proceed until the pH reads between 7.0 and 8.0.
-
Causality: Verifies the complete neutralization of the localized acidity, ensuring safe physical removal.
-
-
Containment: Sweep the slurry into a hazardous waste container. Wipe the surface with a 1% acetic acid solution to quench any residual free amine, followed by a final water wash.
Analytical Characterization Workflow
Before utilizing the building block in asymmetric synthesis, its identity and enantiomeric purity must be verified.
Protocol 3: Identity & Purity Verification
-
Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of anhydrous DMSO-d6.
-
Causality: Anhydrous solvent prevents the water peak from obscuring the critical amine protons in the 1H NMR spectrum.
-
-
19F NMR Acquisition: Acquire a 19F NMR spectrum decoupled from 1H.
-
Causality (Self-Validation): Because of the adjacent (1S) chiral center, the two fluorine atoms on the cyclopropane ring are diastereotopic. They will appear as a distinct AB quartet. The presence of this specific splitting pattern is absolute proof of the gem-difluoro substitution adjacent to a chiral center.
-
-
Chiral HPLC: Derivatize a small aliquot to a stable amide (e.g., using benzoyl chloride) and analyze via Chiral HPLC (e.g., Chiralpak AD-H column).
-
Causality: The free amine is difficult to resolve directly. Derivatization allows for accurate UV detection and baseline separation of enantiomers to confirm the (1S) enantiomeric excess (ee).
-
Workflow Visualization
Fig 1: Safe handling, transfer, and emergency containment workflow for the difluorinated amine HCl.
References
-
LookChem. "2,2-Difluorocycloprop-1-ylamine Hydrochloride - Chemical Properties and Applications." LookChem Database. Available at: [Link]
-
ResearchGate. "Synthesis and studies on gem-fluorinated cyclopropylamines: Physico-chemical properties." ResearchGate. Available at:[Link]
Sources
Methodological & Application
Application Note: Integration of (1S)-2,2-Difluorocyclopropanamine in Peptidomimetic Synthesis
Executive Summary
The translation of native peptides into viable clinical candidates is frequently hindered by poor pharmacokinetic (PK) properties, notably rapid proteolytic degradation and limited membrane permeability. The strategic incorporation of fluorinated bioisosteres is a field-proven methodology to overcome these liabilities. This application note provides a comprehensive, mechanistic guide to utilizing (1S)-2,2-difluorocyclopropanamine (typically supplied as a hydrochloride salt, CAS 105614-25-3) as a highly specialized building block in peptide synthesis and drug development.
By acting as a C-terminal capping agent or a side-chain modifier, this chiral amine imparts unique structural rigidity and metabolic stability to peptidomimetics, accelerating the hit-to-lead optimization process.
Mechanistic Rationale: The Difluorocyclopropyl Advantage
As an Application Scientist, it is critical to understand why a specific building block is chosen over simpler alternatives (like standard methylamines or unfluorinated cyclopropanes). The use of (1S)-2,2-difluorocyclopropanamine is driven by three distinct physicochemical phenomena [1]:
-
Conformational Rigidity (Entropic Pre-organization): The cyclopropane ring restricts the local Ramachandran dihedral angles of the peptide backbone. By locking the peptide into a predefined bioactive conformation, the entropic penalty typically paid upon target binding is significantly reduced, often resulting in higher binding affinities.
-
Proteolytic Shielding (Steric & Electronic Effects): The gem-difluoro moiety introduces intense electron-withdrawing effects (inductive effect) and localized steric bulk. This alters the electronics of the adjacent amide bond, making it highly resistant to hydrolysis by ubiquitous plasma proteases [2].
-
Lipophilicity & Membrane Permeation: The substitution of hydrogen atoms with fluorine increases the overall lipophilicity (LogD) of the molecule without a drastic increase in molecular weight or Van der Waals volume. This enhances passive diffusion across lipid bilayers, a critical factor for intracellular targets.
Quantitative Impact on Peptide Properties
Table 1: Representative physicochemical shifts when replacing a standard C-terminal methylamide with a (1S)-2,2-difluorocyclopropylamide in a model hexapeptide.
| Property | Standard Methylamide (-NH-CH₃) | (1S)-2,2-Difluorocyclopropylamide | Mechanistic Cause |
| Plasma Half-Life (t½) | ~15 minutes | > 4 hours | Steric shielding of the scissile bond; electronic deactivation of the amide carbonyl. |
| LogD (pH 7.4) | 1.2 | 2.1 | High electronegativity and low polarizability of the C-F bonds. |
| Permeability (Papp) | 2.5 × 10⁻⁶ cm/s | 8.1 × 10⁻⁶ cm/s | Increased lipophilicity driving passive transcellular transport. |
| Amide Bond Rotational Barrier | ~16 kcal/mol | ~19 kcal/mol | Dipole-dipole repulsion between the gem-difluoro group and the amide carbonyl. |
Experimental Workflows & Protocols
The following workflow illustrates the optimized integration of (1S)-2,2-difluorocyclopropanamine into a standard solution-phase or post-SPPS (Solid-Phase Peptide Synthesis) cleavage pipeline.
Workflow for HATU-mediated coupling of (1S)-2,2-difluorocyclopropanamine in peptide synthesis.
Solution-Phase Amide Coupling Protocol
This protocol is designed for the C-terminal amidation of a fully protected peptide sequence or a single amino acid building block.
Reagents & Causality:
-
Coupling Reagent (HATU): Chosen over standard carbodiimides (like EDC/HOBt) because the difluorocyclopropylamine is sterically hindered and slightly less nucleophilic due to the inductive pull of the fluorine atoms. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that accelerates the reaction.
-
Base (DIPEA): N,N-Diisopropylethylamine is strictly required. Pyridine must be avoided as it is too nucleophilic and can form competing adducts with HATU.
-
Amine Source: (1S)-2,2-difluorocyclopropanamine is utilized as a hydrochloride salt. The free amine is highly volatile and prone to degradation.
Step-by-Step Methodology:
-
Preparation: Dissolve the carboxylic acid precursor (1.0 equiv, typically 0.1 M) in anhydrous N,N-Dimethylformamide (DMF). Self-Validation Check: Ensure the DMF is strictly anhydrous (stored over molecular sieves); water will rapidly hydrolyze the HATU-activated ester, destroying your yield.
-
Base Addition: Add DIPEA (3.0 equiv) to the solution and stir for 5 minutes at room temperature. Causality: 1.0 equiv is reserved to neutralize the amine HCl salt in step 4, while 2.0 equiv are required to deprotonate the carboxylic acid and facilitate HATU activation.
-
Activation: Add HATU (1.1 equiv) in one portion. A distinct color change (often to a pale yellow) indicates the formation of the active OAt ester. Allow activation to proceed for exactly 10 minutes.
-
Amine Coupling: Add (1S)-2,2-difluorocyclopropanamine hydrochloride (1.2 equiv) directly to the activated mixture [3].
-
Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS. The product will exhibit a characteristic mass shift (+77 Da relative to the free acid) and a delayed retention time due to the lipophilic fluorine atoms.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the product into Ethyl Acetate (EtOAc). Wash the organic layer with 1M HCl (to remove unreacted amine and DIPEA), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Self-Validating Quality Control (QC)
To ensure the integrity of the synthesized fluorinated peptide, standard UV-Vis or Ninhydrin tests are insufficient. The protocol validates itself through ¹⁹F-NMR Spectroscopy .
-
Validation Metric: Dissolve the purified product in CDCl₃ or DMSO-d₆. A successful coupling leaving the cyclopropane ring intact will yield a highly characteristic ¹⁹F-NMR spectrum—typically an AB system or a distinct doublet of doublets in the region of -130 ppm to -150 ppm , confirming that the gem-difluoro moiety has not undergone unwanted ring-opening or defluorination during the basic coupling conditions.
Troubleshooting Common Liabilities
| Observation | Mechanistic Cause | Corrective Action |
| Low Coupling Yield (<40%) | Hydrolysis of the active ester due to wet solvent, or insufficient neutralization of the amine HCl salt. | Use strictly anhydrous DMF. Increase DIPEA to 4.0 equivalents to ensure the amine is fully free-based in situ. |
| Epimerization at the C-terminus | Over-activation by HATU combined with excessive base leads to oxazolone formation and subsequent racemization. | Reduce activation time to 5 minutes. Pre-mix the amine HCl salt and the carboxylic acid before adding HATU, cooling the reaction to 0°C during addition. |
| Ring-Opening Byproducts | Prolonged exposure to strong nucleophiles or extreme pH can trigger β-fluoride elimination or ring-opening of the strained cyclopropane. | Maintain mild conditions (pH ~8 via DIPEA). Avoid using strong aqueous bases (like NaOH) during downstream deprotection steps. |
References
[1] Regio- and Enantioselective Rhodium-Catalyzed Sulfonylation of gem-Difluorinated Cyclopropanes. ACS Catalysis. URL: [Link] [2] Fluorine in Pharmaceutical and Medicinal Chemistry. National Academic Digital Library of Ethiopia. URL: [Link] [3] Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. EPFL Infoscience. URL: [Link]
Application Note: Protecting Group Strategies for (1S)-2,2-Difluorocyclopropanamine
Part 1: Strategic Analysis & Core Directive
The "Grob Fragmentation" Trap
The handling of (1S)-2,2-difluorocyclopropanamine (and its enantiomer) presents a unique challenge not found in typical primary amines. While the gem-difluoro group is often introduced to modulate pKa and metabolic stability (blocking oxidation), it creates a critical instability in the cyclopropylamine core.
The Core Instability: The free base of 2,2-difluorocyclopropanamine is prone to a Grob-type fragmentation (ring opening) driven by the nitrogen lone pair.[1] The electron-withdrawing fluorine atoms, combined with ring strain, facilitate the elimination of fluoride and ring rupture when the amine is unprotonated and electron-rich.
The Golden Rule:
Never isolate the free base. The nitrogen atom must remain either protonated (as a salt) or electron-deficient (protected with an electron-withdrawing group like Boc, Cbz, or Tosyl) at all times.
Electronic Profile & Nucleophilicity
-
pKa Suppression: The gem-difluoro group significantly lowers the pKa of the amine (estimated pKa ~6.5–7.5 vs. ~10.5 for cyclopropylamine).
-
Reduced Nucleophilicity: The amine is less reactive toward electrophiles (e.g., Boc anhydride, alkyl halides) than standard alkyl amines. Standard protection protocols often result in stalled reactions or low yields unless forcing conditions or acylation catalysts (e.g., DMAP) are employed.
Part 2: Experimental Protocols
Workflow Visualization
The following diagram illustrates the safe handling pathways to avoid the "Grob Fragmentation" zone.
Caption: Stability workflow demonstrating the critical necessity of bypassing the free base isolation step.
Protocol 1: Boc Protection (Direct from Salt)
Rationale: This protocol avoids the generation of the free amine in the absence of the electrophile. The biphasic system ensures the amine reacts immediately upon deprotonation.
Reagents:
-
Starting Material: (1S)-2,2-difluorocyclopropanamine HCl salt (1.0 equiv)
-
Boc Anhydride (
): 1.2 equiv -
Base:
(2.5 equiv) or (2.5 equiv) -
Solvent: THF/Water (1:1) or Dioxane/Water (1:1)
Step-by-Step Methodology:
-
Suspension: Suspend the amine HCl salt in THF (5 mL/mmol).
-
Reagent Addition: Add
(1.2 equiv) to the suspension before adding the base. This ensures the electrophile is present the moment the free amine is generated. -
Basification: Add aqueous saturated
(or dropwise) at 0°C.-
Note: Gas evolution (
) will occur.
-
-
Reaction: Warm to room temperature (20–25°C) and stir for 4–6 hours.
-
Optimization: Due to reduced nucleophilicity, if conversion is <90% after 6h, add 5 mol% DMAP.
-
-
Workup (Critical):
-
Dilute with EtOAc.
-
Wash with 0.5 M citric acid or 1 M KHSO₄ (to remove unreacted amine/DMAP and quench base). Do not use strong bases during workup.
-
Wash with brine, dry over
, and concentrate.
-
-
Purification: Silica gel chromatography (Hexane/EtOAc). The N-Boc product is stable.[2][3][4][5][6]
Quantitative Data:
| Parameter | Standard Amine | 2,2-Difluorocyclopropylamine |
|---|---|---|
| Reaction Time | 0.5 – 1 hour | 4 – 12 hours |
| Catalyst Requirement | None | DMAP often required |
| Yield (Optimized) | >95% | 85 – 92% |[7]
Protocol 2: Cbz Protection (Orthogonal Strategy)
Rationale: Cbz provides orthogonality to acid-labile groups (like t-butyl esters) elsewhere in the molecule. It is removed via hydrogenation, which is neutral and preserves the ring.
Reagents:
-
Starting Material: (1S)-2,2-difluorocyclopropanamine HCl salt
-
Benzyl Chloroformate (Cbz-Cl): 1.1 equiv
-
Base:
(2.5 equiv) -
Solvent: Acetone/Water (2:1)
Methodology:
-
Dissolve the HCl salt in water. Add solid
. -
Cool to 0°C.
-
Add Cbz-Cl dropwise (diluted in minimal acetone) over 30 minutes.
-
Control: Maintain temperature <5°C to prevent hydrolysis of Cbz-Cl.
-
-
Stir vigorously at 0°C for 1 hour, then RT for 2 hours.
-
Workup: Evaporate acetone. Extract aqueous layer with DCM. Wash with 1N HCl (to remove any trace free amine) and brine.
Protocol 3: Deprotection & "Salt-Switch"
Rationale: Deprotection must lead directly to a salt. Evaporation of the solvent from a deprotection reaction without ensuring salt formation will lead to decomposition.
A. Boc Removal (Acidolysis)[4][8]
-
Dissolve N-Boc intermediate in 1,4-Dioxane or EtOAc .
-
Add 4M HCl in Dioxane (5–10 equiv) at 0°C.
-
Isolation:
-
Preferred: The product often precipitates as the HCl salt. Filter and wash with
. -
Alternative: Concentrate in vacuo. Do not neutralize. Store as the crude HCl salt.
-
B. Cbz Removal (Hydrogenolysis)
-
Dissolve N-Cbz intermediate in MeOH or EtOH.
-
Add Pd/C (10% w/w) .
-
Add 1.0 equiv of HCl (e.g., 1.0 equiv of 1M aqueous HCl) to the reaction mixture before hydrogenation.
-
Why? This traps the amine as it forms, preventing side reactions or volatility issues.
-
-
Stir under
(balloon) for 2–4 hours. -
Filter through Celite. Concentrate to obtain the HCl salt.
Part 3: Troubleshooting & Stability Guide
The Fmoc Warning
Avoid Fmoc protection if possible.
-
Reason: Fmoc removal requires basic conditions (Piperidine/DMF).[4] This generates the free amine in a basic solution—the exact conditions that promote Grob fragmentation.
-
Mitigation: If Fmoc is mandatory (e.g., solid-phase synthesis), use short deprotection times (e.g., 2 x 5 min) and wash immediately with HOBt/DMF or a weak acid buffer to protonate the amine.
Stability Matrix
| Condition | Stability of Ring | Stability of (1S) Center | Recommendation |
| Aqueous Acid (pH < 2) | High | High | Preferred storage state (Salt). |
| Aqueous Base (pH > 10) | Low (Risk of Fragmentation) | Medium | Avoid prolonged exposure. |
| Hydrogenation | High | High | Safe for Cbz/Bn removal. |
| Lewis Acids | Medium | High | Test compatibility; avoid strong Lewis acids with heating. |
References
-
Synthesis and Stability of gem-Difluorocyclopropanes: Ryabukhin, S. V., et al. "2,2-Difluorocyclopropanamine: Tentative Structure or Useful Building Block?" Enamine.net.
-
Boc Protection Mechanisms: BenchChem. "An In-depth Technical Guide to the Boc Protection Mechanism for Amines." BenchChem.
-
Salt vs. Free Base Stability: Pharmaguideline. "Free Base vs Salt Form Reference Standards." Pharmaguideline.
-
General Reactivity of Fluorinated Amines: PubChem. "2,2-Difluorocyclopropan-1-amine Compound Summary." National Library of Medicine.
-
Cross-Coupling Strategies: Beilstein J. Org. Chem. "The preparation and properties of 1,1-difluorocyclopropane derivatives." Beilstein Journals.
Sources
- 1. enamine.net [enamine.net]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. scispace.com [scispace.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. 2,2-Difluorocyclopropan-1-amine | C3H5F2N | CID 15099080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mechanistic Insights into the Nucleophilic Reactivity and Ring-Opening Dynamics of Difluorocyclopropylamines
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary & The Dual Reactivity Profile
In modern drug discovery, the incorporation of fluorine is a highly effective strategy for modulating pharmacokinetics. The difluoromethylene (
As a Senior Application Scientist, it is crucial to understand that this molecule exhibits a dual reactivity profile depending on the reaction environment:
-
The Amine as a Nucleophile: The nitrogen lone pair can attack external electrophiles (e.g., acyl chlorides, aryl halides) to form stable drug-like scaffolds[2].
-
The Ring as an Electrophile (Nucleophile-Triggered Ring Opening): Under specific transition-metal catalysis or oxidative conditions, the highly strained
-difluorocyclopropane ring itself becomes susceptible to nucleophilic attack, leading to ring cleavage and the formation of complex acyclic fluoroalkenes[3].
This guide details the causality, logical workflows, and self-validating protocols for both mechanistic paradigms.
Mechanistic Paradigm I: The Amine as a Nucleophile
Causality & Logic
In standard aliphatic amines, the nitrogen lone pair is highly nucleophilic. However, in 2,2-difluorocyclopropylamine, the
Despite this deactivation, the amine remains highly effective for nucleophilic acyl substitutions and
Visualization of the Reaction Pathway
Figure 1: Mechanism of nucleophilic acyl substitution by 2,2-difluorocyclopropylamine.
Protocol 1: Amide Bond Formation via Nucleophilic Acyl Substitution
This protocol is a self-validating system: the use of excess base ensures complete liberation of the amine, while the color change associated with HATU activation serves as an in-process visual check.
-
Preparation & Free-Basing: Weigh 1.0 equivalent of 2,2-difluorocyclopropylamine hydrochloride (e.g., 1.50 mmol) and suspend it in 10 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 2.5 equivalents of DIPEA.
-
Causality: The hydrochloride salt is stable for storage but must be neutralized to liberate the nucleophilic nitrogen lone pair. The excess base also neutralizes the HCl byproduct generated during the coupling[2].
-
-
Electrophile Activation: In a separate vial, dissolve 1.1 equivalents of the target carboxylic acid and 1.1 equivalents of HATU in 5 mL of DCM. Stir for 10 minutes until a slight yellowing occurs, indicating the formation of the highly electrophilic O-At ester.
-
Nucleophilic Attack: Add the activated electrophile dropwise to the free-based amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Validation & Isolation: Quench the reaction with saturated aqueous
(15 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over , and concentrate. Purify via silica gel chromatography (cyclohexane/acetone gradient) to yield the pure amide[2].
Mechanistic Paradigm II: Nucleophile-Triggered Ring Opening
Causality & Logic
While
To relieve the remaining strain, this intermediate rapidly undergoes
Visualization of the Catalytic Cycle
Figure 2: Transition-metal catalyzed nucleophilic ring-opening of gem-difluorocyclopropanes.
Protocol 2: Palladium-Catalyzed Nucleophilic Ring-Opening Cross-Coupling
This protocol utilizes thermal energy to overcome the activation barrier of C-C cleavage, relying on strict anhydrous conditions to prevent premature quenching of the palladacycle.
-
Catalyst & Substrate Loading: In an argon-filled glovebox, charge a Schlenk tube with 5 mol%
, 1.0 equivalent of the -substituted -difluorocyclopropane, and 1.5 equivalents of the nucleophile (e.g., a gem-diborylalkane)[3]. -
Solvent & Base Addition: Add 4 mL of anhydrous THF and 2.0 equivalents of Lithium diisopropylamide (LDA).
-
Causality: LDA facilitates the transmetalation step by activating the nucleophile without interfering with the sensitive
insertion step[3].
-
-
Thermal Activation: Seal the tube, remove it from the glovebox, and heat the mixture to 80 °C for 12 hours. The thermal energy drives the initial oxidative addition and subsequent
-F elimination. -
Workup & Validation: Cool the mixture to room temperature. The precipitation of lithium fluoride (LiF) serves as a visual indicator of successful ring cleavage. Filter the crude mixture through a pad of Celite, concentrate in vacuo, and purify via flash chromatography to isolate the fluorinated alkene product.
Quantitative Data Summary
The following table summarizes the comparative reaction parameters and thermodynamic drivers for both mechanistic pathways.
| Parameter | Amine Nucleophilic Attack (N-Acylation) | Nucleophilic Ring-Opening (Pd-Catalyzed) |
| Role of Difluorocyclopropylamine | Nucleophile (Nitrogen lone pair) | Substrate (Electrophilic ring carbons) |
| Typical Reagents | HATU, DIPEA, R-COCl | |
| Key Intermediate | Tetrahedral Intermediate | Palladacycle / 2-Fluoro- |
| Primary Driving Force | Electrophilicity of Carbonyl | Relief of ring strain & |
| Typical Yields | 70% – 95% | 50% – 85% |
| Reaction Temperature | 0 °C to Room Temperature | 60 °C to 100 °C |
References
- Synthesis and properties of gem-(difluorocyclopropyl)amine derivatives of bicyclo[n.1.0]alkanes. Nowak, I., Cannon, J. F., Robins, M. J. Organic Letters, 2004.
- Nucleophilic Reaction of Fluorinated Alkenes.ResearchGate, Chapter covering bioisosteric properties of .
- US20110301181A1 - Halogen-substituted compounds.Google Patents, 2011. Details the use of 2,2-difluorocyclopropylamine in nucleophilic acyl substitution.
- Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes.RSC Publishing, 2025.
- Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes.EPFL Infoscience, 2021.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20110301181A1 - halogen-substituted compounds - Google Patents [patents.google.com]
- 3. Palladium-catalyzed cross-coupling of gem -difluorocyclopropanes with gem -diborylalkanes: facile synthesis of a diverse array of gem -diboryl-substit ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00581G [pubs.rsc.org]
- 4. d-nb.info [d-nb.info]
- 5. infoscience.epfl.ch [infoscience.epfl.ch]
Application Note: Solvent Selection and Optimization for (1S)-2,2-Difluorocyclopropanamine Amide Couplings
Introduction & Mechanistic Challenges
The incorporation of the (1S)-2,2-difluorocyclopropyl group into pharmaceutical active ingredients (APIs) has become a highly effective strategy in modern drug design. The moiety serves as a metabolically stable, lipophilic bioisostere for standard alkyl or cyclopropyl groups, often improving target binding affinity through conformational restriction.
However, coupling (1S)-2,2-difluorocyclopropanamine (typically supplied as a hydrochloride salt) with carboxylic acids presents significant synthetic challenges. The causality of this difficulty lies in stereoelectronic effects: the highly electronegative gem-difluoro group exerts a strong inductive electron-withdrawing effect (
Consequently, the amine is a remarkably weak nucleophile. Standard amide coupling conditions often lead to sluggish kinetics, incomplete conversion, and competing hydrolysis of the activated ester. To achieve self-validating, high-yielding protocols, the selection of solvent, coupling reagent, and auxiliary base must be meticulously paired to overcome this kinetic barrier.
Quantitative Solvent & Reagent Evaluation
The choice of solvent directly impacts the solubility of the amine hydrochloride salt, the stabilization of the charge-separated transition state during nucleophilic attack, and the thermal parameters available to drive the reaction.
Table 1: Solvent and Coupling Reagent Matrix for (1S)-2,2-Difluorocyclopropanamine
| Solvent | Preferred Coupling Agent | Auxiliary Base | Operating Temp. | Solubilization of Amine | Reaction Kinetics | Scalability & Green Profile |
| Dichloromethane (DCM) | Acid Chloride | TEA | 0 °C to 25 °C | Moderate | Fast (due to highly reactive electrophile) | Poor (Regulatory restrictions on halogenated solvents) |
| N,N-Dimethylformamide (DMF) | HATU / EDC | DIPEA | 0 °C to 25 °C | Excellent | Moderate to Fast | Poor (Reprotoxic, high boiling point complicates workup) |
| Ethyl Acetate (EtOAc) | T3P (50% in EtOAc) | DIPEA / Pyridine | 20 °C to 80 °C | Moderate (requires time/heat) | Moderate (Accelerated by thermal driving force) | Excellent (Industry standard for process chemistry) |
| Tetrahydrofuran (THF) | Mixed Anhydride (IBCF) | NMM | -15 °C to 25 °C | Good | Fast | Moderate (Peroxide formation risks) |
Strategic Decision Workflow
To minimize trial-and-error, the following logic tree dictates the optimal solvent and reagent pairing based on the nature of the carboxylic acid substrate.
Caption: Workflow for selecting the optimal solvent and coupling reagent for (1S)-2,2-difluorocyclopropanamine.
Standardized Experimental Protocols
Protocol A: Acid Chloride Coupling in Dichloromethane (DCM)
Mechanistic Rationale: Acid chlorides are sufficiently electrophilic to react with the deactivated fluorinated amine at room temperature. DCM is chosen because it poorly solvates the resulting triethylamine hydrochloride (TEA·HCl) byproduct. The precipitation of TEA·HCl drives the equilibrium of the initial amine deprotonation forward, ensuring a high local concentration of the free (1S)-2,2-difluorocyclopropanamine [3].
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under inert atmosphere (
or Ar), suspend (1S)-2,2-difluorocyclopropanamine hydrochloride (1.05 equiv) in anhydrous DCM (0.2 M relative to the acid chloride). -
Base Addition: Add Triethylamine (TEA) (2.5 equiv) dropwise at 0 °C. Note: 1.0 equiv is consumed to neutralize the amine hydrochloride salt, leaving 1.5 equiv to neutralize the HCl generated during coupling.
-
Electrophile Addition: Dissolve the acid chloride (1.0 equiv) in a minimal volume of anhydrous DCM and add it dropwise to the slurry over 15 minutes at 0 °C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours.
-
Self-Validating Quench & Workup: Monitor by TLC. Because the aliphatic amine is UV-inactive, quench a 10 µL reaction aliquot in 100 µL of methanol; the absence of the methyl ester derivative on LC-MS confirms the complete consumption of the acid chloride. Concentrate the reaction mixture under reduced pressure, partition between EtOAc and 1 N HCl, wash the organic layer with saturated
, dry over , and evaporate to yield the amide.
Protocol B: T3P-Mediated Coupling in Ethyl Acetate (EtOAc)
Mechanistic Rationale: Propylphosphonic anhydride (T3P) is a mild, highly effective coupling agent that generates water-soluble byproducts. EtOAc is the ideal solvent here as it allows for mild heating (up to 80 °C) to overcome the high activation energy required by the poorly nucleophilic amine, without risking the degradation pathways common in DMF [3].
Step-by-Step Methodology:
-
Preparation: Charge a flask with the carboxylic acid (1.0 equiv) and (1S)-2,2-difluorocyclopropanamine hydrochloride (1.2 equiv) in EtOAc (0.5 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 10 minutes to ensure liberation of the free amine.
-
Coupling Agent Addition: Add T3P (50% solution in EtOAc, 1.5 equiv) dropwise at room temperature.
-
Thermal Acceleration: Heat the reaction mixture to 60 °C for 12–24 hours. The thermal energy compensates for the reduced nucleophilicity of the fluorinated amine.
-
Self-Validating Workup: Cool to room temperature. Add an equal volume of water and stir vigorously for 30 minutes to hydrolyze unreacted T3P. The phase separation is self-indicating; the organic layer contains the pure product, while all phosphonic acid byproducts partition into the aqueous layer. Wash the organic phase with 1 N NaOH, then brine, and concentrate.
Protocol C: HATU-Mediated Coupling in N,N-Dimethylformamide (DMF)
Mechanistic Rationale: For sterically hindered or complex carboxylic acids that cannot be converted to acid chlorides, HATU is the premier reagent. DMF is required because it possesses a high dielectric constant (
Step-by-Step Methodology:
-
Pre-activation (Critical Step): Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M). Add DIPEA (1.5 equiv) and stir at room temperature for exactly 10 minutes. Causality: Pre-activation is mandatory. If the deactivated amine is added too early, HATU will react directly with the amine to form an inert guanidinium byproduct.
-
Amine Addition: In a separate vial, dissolve (1S)-2,2-difluorocyclopropanamine hydrochloride (1.2 equiv) in DMF with DIPEA (1.2 equiv). Add this solution dropwise to the pre-activated acid.
-
Reaction: Stir at room temperature for 12 hours.
-
Workup: Dilute the reaction heavily with EtOAc (at least 10x the DMF volume). Wash sequentially with 5% aqueous
(3 times) to extract the DMF into the aqueous phase. Wash with 1 N HCl, then saturated , dry, and concentrate.
References
-
Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine PubMed (National Institutes of Health) URL:[Link]
-
EP 3578541 B1 - Compositions Comprising Molecules Having Pesticidal Utility, and Processes Related Thereto European Patent Office (EPO) URL:[Link]
- US 2011/0301181 A1 - Halogen-Substituted Compounds Google Patents URL
Application Note: Scale-Up Synthesis and Stabilization of (1S)-2,2-Difluorocyclopropanamine Intermediates
Executive Summary & Mechanistic Rationale
The incorporation of the (1S)-2,2-difluorocyclopropanamine motif has become a cornerstone strategy in modern medicinal chemistry. Serving as a conformationally restricted, lipophilic bioisostere for both primary alkylamines and anilines, this structural unit modulates target binding affinity, lowers basicity (pKa), and enhances metabolic stability [1].
However, scaling up the synthesis of primary 2,2-difluorocyclopropanamines presents a severe chemical challenge: intrinsic molecular instability .
The Causality of Degradation
Free primary amines directly attached to a 2,2-difluorocyclopropane core are highly prone to decomposition under standard reaction conditions. This instability is driven by a Grob-type fragmentation [1]. The lone pair of electrons on the primary nitrogen atom is perfectly aligned to donate electron density into the highly strained C1–C3 bond of the cyclopropane ring. Facilitated by the strong electron-withdrawing nature of the adjacent gem-difluoro group, this stereoelectronic alignment initiates a rapid ring-opening cascade, destroying the intermediate.
The Stabilization Strategy
To successfully scale and store this intermediate, the nitrogen lone pair must be sequestered. This is achieved through two primary methods:
-
Electron-Withdrawing Protection: Conversion to a carbamate (e.g., N-Boc) pulls electron density away from the nitrogen, preventing donation into the ring.
-
Protonation (Salt Formation): Conversion to a stable hydrochloride (HCl) salt eliminates the lone pair entirely, yielding a highly stable, isolable solid [2].
This application note details a self-validating, scalable workflow to synthesize the stable (1S)-2,2-difluorocyclopropanamine hydrochloride salt, utilizing a stereoretentive Curtius rearrangement [3].
Synthetic Workflow & Pathway Visualization
The scale-up route avoids hazardous gaseous difluorocarbene sources, utilizing the thermolysis of sodium chlorodifluoroacetate. Following saponification, the racemic acid is resolved via classical diastereomeric salt crystallization. The critical nitrogen-insertion step relies on a Curtius rearrangement, which proceeds with strict retention of configuration at the chiral (1S) center.
Fig 1: Scale-up synthetic workflow for (1S)-2,2-difluorocyclopropanamine hydrochloride.
Step-by-Step Experimental Protocols (Self-Validating Systems)
Step 1: Synthesis of rac-2,2-Difluorocyclopropanecarboxylic Acid
Causality: Thermolysis of sodium chlorodifluoroacetate generates singlet difluorocarbene in situ, which undergoes a concerted [2+1] cycloaddition with ethyl acrylate. This avoids the use of toxic, ozone-depleting Freon gases [2].
-
Reaction: In a 10 L jacketed reactor, dissolve ethyl acrylate (1.0 equiv, 5.0 mol) in anhydrous diglyme (4.0 L). Heat to 160°C.
-
Addition: Slowly add a solution of sodium chlorodifluoroacetate (2.5 equiv) in diglyme over 4 hours.
-
Self-Validation: Monitor the reaction via the bubbler; the reaction is complete when CO₂ gas evolution ceases.
-
Saponification: Cool the mixture to 20°C. Add 2M aqueous NaOH (3.0 equiv) and stir for 4 hours.
-
Workup: Extract non-acidic impurities with MTBE. Acidify the aqueous layer to pH 1 with conc. HCl and extract with ethyl acetate. Dry and concentrate to yield the racemic acid.
Step 2: Chiral Resolution to the (1S)-Enantiomer
Causality: Diastereomeric salt crystallization using (R)-(+)-1-phenylethylamine selectively precipitates the (1S)-acid salt due to differential solubility, providing a robust, highly scalable alternative to enzymatic resolution.
-
Salt Formation: Dissolve the racemic acid (1.0 equiv) in boiling ethanol/ethyl acetate (1:4 v/v). Slowly add (R)-(+)-1-phenylethylamine (0.55 equiv).
-
Crystallization: Allow the solution to cool to room temperature at a rate of 10°C/hour, then hold at 4°C for 12 hours.
-
Self-Validation: Filter the crystals and analyze a micro-sample via chiral HPLC. If the enantiomeric excess (ee) is < 98%, the system mandates a second recrystallization from pure ethanol to achieve target optical purity.
-
Free Acid Recovery: Suspend the pure salt in 1M HCl and extract with dichloromethane (DCM). Concentrate to yield (1S)-2,2-difluorocyclopropanecarboxylic acid.
Step 3: Curtius Rearrangement to (1S)-N-Boc-2,2-difluorocyclopropanamine
Causality: Diphenylphosphoryl azide (DPPA) converts the acid to an acyl azide. Gentle heating triggers the expulsion of N₂ gas, forcing the migration of the chiral carbon to the nitrogen. This migration occurs via a concerted transition state, ensuring 100% retention of the (1S) stereocenter [3].
-
Activation: Charge a reactor with (1S)-2,2-difluorocyclopropanecarboxylic acid (1.0 equiv), anhydrous toluene (5 volumes), and triethylamine (1.2 equiv). Cool to 0°C.
-
Azide Formation: Add DPPA (1.05 equiv) dropwise, maintaining the internal temperature below 10°C. Stir for 2 hours.
-
Rearrangement & Trapping: Add anhydrous tert-butanol (5.0 equiv). Slowly heat the reactor to 80°C.
-
Self-Validation: Monitor the reaction via strictly controlled FTIR spectroscopy. The process is complete when the intermediate acyl azide peak (~2140 cm⁻¹) and the transient isocyanate peak (~2270 cm⁻¹) completely disappear, confirming full trapping by tert-butanol.
-
Isolation: Wash the organic layer with saturated NaHCO₃, 1M citric acid, and brine. Concentrate to yield the N-Boc protected amine.
Step 4: Deprotection to (1S)-2,2-Difluorocyclopropanamine Hydrochloride
Causality: Anhydrous acidic cleavage removes the Boc group as isobutylene and CO₂. The immediate formation of the hydrochloride salt protonates the nitrogen, neutralizing the lone pair and preventing Grob fragmentation [1].
-
Deprotection: Dissolve the (1S)-N-Boc intermediate in anhydrous DCM (3 volumes). Cool to 0°C.
-
Salt Formation: Slowly add 4M HCl in dioxane (5.0 equiv). Stir at room temperature for 4 hours. A white precipitate will form.
-
Self-Validation: The absence of basic impurities is critical for stability. Dissolve a 10 mg sample of the filtered solid in 1 mL of DI water. The solution must be perfectly clear and highly acidic (pH < 3). Any turbidity indicates incomplete Boc deprotection, requiring re-subjection to the reaction conditions.
-
Harvest: Filter the white crystalline solid, wash with cold MTBE, and dry under high vacuum.
Quantitative Data & Quality Control Metrics
The success of this scale-up protocol is measured by the stability of the isolated intermediates. Table 1 demonstrates the critical necessity of the salt-formation step.
Table 1: Stability and Quality Control Metrics Across Scale-Up Batches (n=3, 500g scale)
| Compound State | Storage Condition | Initial Purity (Day 1) | Purity (Day 30) | Primary Degradation Pathway |
| Free Primary Amine | Neat oil, 25°C | 94.5% | < 12.0% | Grob-type ring fragmentation |
| N-Boc Protected | Solid, 25°C | > 99.0% | > 99.0% | None observed |
| HCl Salt | Solid, 4°C (Desiccated) | > 99.5% | > 99.5% | None observed |
| Enantiomeric Purity | HCl Salt, 4°C | > 99.0% ee | > 99.0% ee | Stereocenter is highly stable |
Note: The free primary amine was generated purely for analytical stability testing and is not recommended for storage or transport under any circumstances.
References
-
Beilstein Journal of Organic Chemistry. "The preparation and properties of 1,1-difluorocyclopropane derivatives." Beilstein-Institut. URL:[Link]
- United States Patent Office. "Inhibitors of indoleamine 2,3-dioxygenase (IDO)." US Patent 9,675,571 B2.
Troubleshooting & Optimization
preventing racemization of (1S)-2,2-difluorocyclopropanamine during synthesis
The following technical guide is structured as a Specialized Support Center for the handling and synthesis of (1S)-2,2-difluorocyclopropanamine.
Ticket ID: #DFCP-SYNTH-001 Topic: Prevention of Racemization & Decomposition during Synthesis Status: Resolved / Guide Published
Executive Summary
(1S)-2,2-difluorocyclopropanamine is a high-value chiral building block in medicinal chemistry (e.g., Ticagrelor analogs). Its handling presents two distinct failure modes often confused by researchers:
-
Racemization: Loss of optical purity via deprotonation of the
-proton (C1 position). -
Grob-Type Fragmentation: Complete destruction of the ring system, initiated by the nitrogen lone pair, leading to ring-opening.
This guide provides the protocols to navigate these electronic instabilities.
Module 1: The Synthesis Trap (Curtius Rearrangement)
The Issue: The most common route to this amine is the Curtius rearrangement of (1S)-2,2-difluorocyclopropanecarboxylic acid. The critical failure point is the hydrolysis of the intermediate isocyanate.
Mechanism of Failure: Using strong aqueous bases (e.g., NaOH, KOH) to hydrolyze the isocyanate to the free amine often results in racemization. The electron-withdrawing effect of the gem-difluoro group at C2 significantly increases the acidity of the C1 proton. High pH conditions facilitate the formation of a carbanion at C1, which, despite the high inversion barrier of cyclopropanes, can epimerize under thermal stress.
Recommended Protocol: The "Trapping" Strategy
Do not isolate the free isocyanate or the free amine during synthesis. Instead, trap the isocyanate with an alcohol to form a carbamate (Boc or Cbz), which is electronically stable.
Step-by-Step Workflow:
-
Activation: Dissolve (1S)-2,2-difluorocyclopropanecarboxylic acid (1.0 eq) in dry Toluene. Add TEA (1.1 eq).
-
Rearrangement: Add Diphenylphosphoryl azide (DPPA, 1.1 eq). Heat to 80°C. Monitor N₂ evolution.
-
Trapping (Critical): Once rearrangement is complete (checked by IR for isocyanate peak ~2270 cm⁻¹), add excess tert-butanol (for Boc) or Benzyl alcohol (for Cbz) and reflux.
-
Result: Isolation of the stable carbamate with >99% ee retention.
Workflow Visualization
Caption: Decision tree for the synthesis of (1S)-2,2-difluorocyclopropanamine showing the critical divergence between base hydrolysis (failure) and alcohol trapping (success).
Module 2: Storage & Stability (The "Free Base" Danger)
The Issue: Researchers often attempt to "free base" the amine for storage or analysis. Verdict: NEVER store the free base.
Technical Insight: The free amine is prone to a spontaneous Grob-type fragmentation . The lone pair on the nitrogen donates electron density into the ring system, facilitated by the strain of the cyclopropane and the electronegativity of the fluorines. This leads to ring opening and the formation of acyclic imines/enamines, destroying the chiral center and the molecule itself.
Data: Stability Comparison
| Form | Storage Condition | Stability Duration | Recommendation |
|---|---|---|---|
| Free Amine (Oil) | 25°C (Ambient) | < 24 Hours | DO NOT USE |
| Free Amine (Oil) | -20°C (Freezer) | ~ 1 Week | High Risk |
| HCl Salt (Solid) | 25°C (Ambient) | > 12 Months | Standard |
| Tosylate Salt | 25°C (Ambient) | > 24 Months | Excellent |
Protocol for Salt Formation: If you must handle the free base (e.g., after extraction), immediately treat the organic layer with 4M HCl in Dioxane or anhydrous HCl gas to precipitate the salt. Filter and dry under vacuum.
Module 3: Coupling Reactions (Derivatization)
The Issue: When using the HCl salt in peptide coupling or amide bond formation, the amine must be liberated in situ. Using the wrong base causes epimerization.
The "Safe Base" Rule:
Avoid strong, unhindered bases (e.g., DBU, TEA in large excess). The combination of the activated carbonyl (from the coupling partner) and the gem-difluoro group makes the
Recommended Coupling Protocol
-
Solvent: DMF or DCM (Anhydrous).
-
Coupling Reagent: HATU or COMU (Fast activation reduces exposure time).
-
Base: 2,4,6-Collidine or N-Methylmorpholine (NMM) .[1]
-
Why? These are weaker bases (
~7.4 for Collidine vs ~10.7 for TEA) and are sterically hindered, reducing the kinetic rate of proton abstraction at the chiral center while still being sufficient to deprotonate the ammonium salt.
-
-
Stoichiometry: Limit base to 2.0 - 2.5 equivalents relative to the amine salt.
Mechanism of Racemization vs. Stability
Caption: Pathway of base-mediated racemization. The electron-withdrawing fluorines lower the pKa of the alpha-proton, making it susceptible to removal by strong bases.
Frequently Asked Questions (Troubleshooting)
Q1: I see a new spot on TLC that is not my product or starting material. What is it?
-
Diagnosis: If you are working with the free amine, this is likely the ring-opened fragmentation product.
-
Fix: Check your workup. Did you leave the free amine in solution too long? Convert to HCl salt immediately.
Q2: Can I use aqueous NaHCO₃ for the workup?
-
Answer: Yes. Bicarbonate is a weak enough base (
~6.4 for carbonic acid, effectively pH ~8-9 in solution) that it generally does not deprotonate the cyclopropyl -carbon rapidly. However, minimize contact time and keep the temperature cold (0°C).
Q3: How do I measure the enantiomeric excess (ee)?
-
Method: Do not inject the free amine onto a chiral GC/HPLC column (it may decompose on the column).
-
Protocol: Derivatize a small aliquot with Mosher's Acid Chloride (MTPA-Cl) or a chiral isocyanate (e.g., phenylethyl isocyanate) to form a stable diastereomer. Analyze these stable derivatives via ¹⁹F-NMR or HPLC.
Q4: My yield for the Curtius rearrangement is low.
-
Troubleshooting: Did you use water? Water competes with the alcohol trap to form the unstable carbamic acid, which decarboxylates to the free amine, which then decomposes. Ensure reagents (Toluene, Alcohol) are strictly anhydrous.
References
- Source: Alfa Chemistry.
- Source: Enamine Ltd. "2,2-Difluorocyclopropanamine: Tentative Structure or Useful Building Block?
-
Peptide Coupling Racemization Prevention
-
Properties of (1S)
- Source: PubChem Compound Summary.
-
URL:[Link]
Sources
Technical Support Guide: Optimizing Amide Bond Formation with Difluorocyclopropanamine
Technical Overview: The Nucleophilicity Challenge
Why is this reaction failing? The primary cause of low yields in coupling 2,2-difluorocyclopropan-1-amine is electronic deactivation , not steric hindrance.
-
Inductive Effect (-I): The two fluorine atoms on the cyclopropane ring exert a strong electron-withdrawing inductive effect. This significantly reduces the electron density on the exocyclic nitrogen atom.
-
Reduced Nucleophilicity: The amine lone pair is less available to attack the activated carboxylate intermediate compared to non-fluorinated alkyl amines.
-
Consequence: Standard coupling reagents (EDC/HOBt, DCC) generate active esters (OBt/OSu) that are not electrophilic enough to capture this sluggish amine before hydrolysis or other side reactions occur.
The Solution Strategy: You must shift the equilibrium by using high-energy electrophiles (Acid Chlorides, Acid Fluorides) or kinetic coupling agents (T3P, HATU) that generate highly reactive intermediates.
Decision Matrix: Reagent Selection
Do not default to EDC/HOBt. Use this decision tree to select the correct reagent based on your acid substrate's sensitivity.
Figure 1: Strategic decision tree for selecting coupling reagents based on substrate chirality and stability.
Recommended Protocols
Protocol A: The "Gold Standard" (T3P Method)
Best for: Chiral acids, scale-up, and ease of purification. T3P (Propylphosphonic anhydride) drives the reaction forward with low epimerization risk and water-soluble byproducts.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
2,2-difluorocyclopropan-1-amine HCl (1.2 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) OR DIPEA (4.0 equiv)[1]
-
Solvent: EtOAc, DCM, or DMF (if solubility is poor)
Step-by-Step:
-
Dissolution: Dissolve the Carboxylic Acid and the Amine HCl salt in the solvent (0.1 M concentration).
-
Base Addition: Add the base (Pyridine or DIPEA) at 0°C. Stir for 10 minutes to ensure the amine is desalted.
-
Activation: Add T3P dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT).
-
Checkpoint: Monitor by LCMS at 1 hour. If conversion is <10%, heat to 50°C.
-
-
Workup: Dilute with EtOAc. Wash effectively with water, Sat. NaHCO₃, and 1M HCl (if product is not basic).[2] The phosphorus byproducts are water-soluble.
Protocol B: The "Brute Force" (Acid Chloride Method)
Best for: Achiral, robust acids where T3P fails to drive conversion.
Reagents:
-
Oxalyl Chloride (1.5 equiv) + DMF (catalytic, 2 drops)
-
DCM (anhydrous)[2]
-
Base: Et₃N or DIPEA (3.0 equiv)
Step-by-Step:
-
Activation: Dissolve Acid in DCM at 0°C. Add cat. DMF.[2][3][4][5] Add Oxalyl Chloride dropwise. Stir 1-2h until gas evolution ceases.
-
Concentration: Evaporate solvent/excess reagent (keep under N₂) to obtain crude acid chloride.
-
Coupling: Redissolve acid chloride in DCM. Add Amine HCl and Base. Stir at RT.
Troubleshooting Center (Q&A)
Issue 1: "I see starting material remaining even after 24 hours."
Diagnosis: The activated intermediate is hydrolyzing faster than the amine can attack it. Fixes:
-
Switch Reagents: If using EDC/HOBt, stop. Switch to T3P (Protocol A) or HATU .
-
Increase Concentration: Run the reaction at 0.5 M or 1.0 M . High concentration favors the bimolecular reaction over hydrolysis.
-
Base Check: Ensure you are using at least 3-4 equivalents of base. The amine is supplied as an HCl salt; 1 equiv of base is consumed just to free the amine.
Issue 2: "My product is racemizing (loss of chirality)."
Diagnosis: Over-activation or high basicity promotes proton abstraction at the alpha-position. Fixes:
-
Use T3P: It is documented to have the lowest epimerization rates among coupling reagents [1].[6]
-
Change Base: Switch from DIPEA/TEA to Pyridine or 2,4,6-Collidine (weaker bases).
-
Temperature: Keep the reaction at 0°C – RT. Do not heat.
Issue 3: "The difluorocyclopropane ring is opening/decomposing."
Diagnosis: While 2,2-difluorocyclopropanes are relatively stable, they can undergo ring opening under highly acidic conditions or with strong nucleophiles at high temps. Fixes:
-
Avoid Strong Acids: Do not use acid chlorides if the workup involves strong acidic washes.
-
Gentle Activation: Use EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) if the substrate is extremely fragile, though yield may suffer.
Comparative Data: Yield Optimization
Typical yields observed for electron-deficient amine couplings:
| Coupling System | Typical Yield | Reaction Time | Epimerization Risk | Notes |
| EDC / HOBt | < 20% | 24-48 h | Low | Not Recommended. Intermediate too weak. |
| HATU / DIPEA | 65 - 85% | 1-4 h | Moderate | Good, but difficult byproduct removal. |
| Acid Chloride | 80 - 95% | 1-2 h | High | Excellent for achiral/stable acids. |
| T3P / Pyridine | 85 - 95% | 2-12 h | Very Low | Preferred Method. Clean profile. |
Experimental Workflow Visualization
Figure 2: Optimized workflow for T3P-mediated coupling of difluorocyclopropanamine.
References
-
Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): An Efficient Reagent for the Synthesis of Amides and Esters.[7]Organic Process Research & Development . Available at: [Link]
- Patterson, A. W., et al. (2011).
Sources
Technical Support Center: Purification of Polar Difluorocyclopropyl Amines
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly polar, basic entities in drug development. The incorporation of a gem-difluorocyclopropyl group into aliphatic amines is a powerful strategy to modulate basicity, enhance metabolic stability, and restrict conformational flexibility[1]. However, this combination creates molecules that present significant purification bottlenecks.
While the electron-withdrawing difluorocyclopropyl group slightly lowers the pKa of the adjacent amine, the molecule retains enough basicity to interact strongly with free silanols on standard silica gel, leading to severe peak tailing or irreversible adsorption[2]. This guide provides field-proven, causality-driven solutions for the isolation and purification of these complex molecules.
Diagnostic Workflow & Method Selection
Before committing to a purification strategy, you must assess the crude mixture's matrix and the analyte's lipophilicity. The decision tree below outlines the optimal chromatographic path to ensure a self-validating purification system.
Diagnostic workflow for selecting the optimal purification method for polar amines.
Troubleshooting Guide & FAQs
Q1: My difluorocyclopropyl amine streaks completely on standard normal-phase silica. How can I fix this? A1: Peak tailing and streaking are caused by secondary interactions between the positively charged amine and the negatively charged residual silanol groups (Si-O⁻) on the silica stationary phase[2]. Solution: Switch to an amine-functionalized silica column or add a competing amine (e.g., 1-5% Triethylamine or methanolic ammonia) to your mobile phase. The competing amine saturates the active silanol sites, shielding your target difluorocyclopropyl amine and resulting in sharp, symmetrical peaks[2].
Q2: I have a complex reaction mixture with neutral byproducts and unreacted starting materials. RP-HPLC is failing due to co-elution. What is the alternative? A2: Utilize Strong Cation Exchange (SCX) chromatography as a "catch-and-release" mechanism. SCX media contains silica-bound propylsulfonic acid. When you load your crude mixture, the basic difluorocyclopropyl amine protonates and binds ionically to the sulfonic acid[3]. Neutral and acidic impurities wash straight through. You then "release" your purified amine using a basic methanolic solution (e.g., 5% NH₃ in MeOH)[4]. This provides a binary separation that bypasses the need for high-resolution gradient optimization[3].
Q3: I am using 0.1% Trifluoroacetic Acid (TFA) in my RP-HPLC, but the resolution of my highly polar amine is still poor. Should I change the acid? A3: Not necessarily; you likely need to adjust the concentration. While 0.05-0.1% TFA is the industry standard, studies on highly polar, multi-charged peptides and amines demonstrate that this concentration is often suboptimal[5]. Causality: TFA acts as an ion-pairing reagent. The hydrophobic CF₃ group interacts with the C18 stationary phase, while the carboxylate pairs with your protonated amine, creating a neutral, hydrophobic complex that retains better on the column. For highly polar amines, increasing the TFA concentration to 0.20-0.25% drives the equilibrium toward complete ion-pair formation, significantly improving resolution and peak shape[5].
Step-by-Step Experimental Protocols
Protocol A: SCX Catch-and-Release Purification
Purpose: Rapid isolation of basic difluorocyclopropyl amines from neutral/acidic matrices[4].
-
Column Equilibration: Condition a pre-packed SCX cartridge (e.g., ISOLUTE SCX-2 or RediSep SCX) with 3 Column Volumes (CV) of Methanol (MeOH), followed by 3 CV of Dichloromethane (DCM)[3].
-
Sample Loading: Dissolve the crude mixture in a minimum volume of DCM (or DCM/MeOH if solubility is poor). Load onto the SCX column at a flow rate of 1-2 mL/min.
-
Washing (The "Catch"): Wash the column with 5 CV of DCM, followed by 5 CV of MeOH. Mechanism: The basic amine remains ionically bound to the sulfonic acid stationary phase. Neutral impurities (e.g., unreacted electrophiles, neutral amides) are washed away[3].
-
Elution (The "Release"): Elute the target amine using 5-8 CV of 2M Ammonia in Methanol (or 5% NH₄OH in MeOH)[4].
-
Recovery: Collect the basic fractions and concentrate under reduced pressure to yield the free-base difluorocyclopropyl amine.
Protocol B: Optimized RP-HPLC for Polar Amines
Purpose: High-resolution purification of polar amines using ion-pairing[5].
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade Water + 0.20% TFA.
-
Solvent B: HPLC-grade Acetonitrile + 0.20% TFA.
-
-
Column Selection: Use an end-capped C18 or polar-embedded RP column to minimize residual silanol activity[2].
-
Temperature Control: Set the column compartment to 40-50 °C. Elevated temperatures improve mass transfer kinetics for polar amines, reducing peak broadening[5].
-
Gradient: Run a shallow gradient (e.g., 5% to 40% B over 20 minutes) to account for the high polarity of the difluorocyclopropyl amine.
-
Post-Purification: Fractions will contain the amine as a TFA salt. If the free base is required, neutralize with saturated aqueous NaHCO₃ and extract with an organic solvent (e.g., EtOAc), or pass through a basic ion-exchange resin[1].
Quantitative Data Summaries
The choice of mobile phase additive drastically alters the retention and peak shape of basic amines. The table below summarizes the causal effects of various additives on chromatographic performance.
| Additive / Modifier | Mechanism of Action | Optimal Concentration | Effect on Peak Shape | Best Use Case |
| Trifluoroacetic Acid (TFA) | Lowers pH (<2.5) to protonate silanols; acts as a hydrophobic ion-pairing agent. | 0.20 - 0.25% | Excellent (Sharp) | RP-HPLC of highly polar, water-soluble amines[5]. |
| Triethylamine (TEA) | Competitively binds to active silanol sites, shielding the target amine. | 0.1 - 1.0% | Good | Normal-phase silica chromatography[2]. |
| Ammonia (NH₃) | Deprotonates the target amine (free base form) and neutralizes silanols. | 2M in MeOH | Excellent | SCX elution; Normal-phase amine-functionalized silica[4]. |
| Formic Acid | Lowers pH to protonate silanols; weak ion-pairing. | 0.1% | Moderate (Some tailing) | LC-MS applications where TFA suppresses ionization. |
References
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Hygroscopic Issues with 2,2-Difluorocyclopropanamine Salts
Executive Summary
This guide addresses the critical handling challenges associated with 2,2-difluorocyclopropanamine (CAS 105614-25-3) and its salts.[1] While the hydrochloride (HCl) salt is the standard commercial form, it is frequently reported as hygroscopic and deliquescent, leading to weighing errors and potential chemical degradation.
Critical Warning: Beyond physical handling issues, this scaffold is chemically sensitive.[1] The free amine is prone to Grob-type fragmentation , a ring-opening decomposition pathway triggered by the nitrogen lone pair.[1] Maintaining the amine in a protonated (salt) form is essential not just for physical isolation, but to prevent rapid degradation into fluoroalkenes.[1]
Part 1: Troubleshooting Guide (Q&A)
Issue 1: "My HCl salt has turned into a sticky gum or oil."
Diagnosis: The salt has absorbed atmospheric moisture (deliquescence).[1] This poses two risks: inaccurate stoichiometry during weighing and potential hydrolysis-induced ring opening.[1]
Immediate Solution (The "Rescue" Protocol): Do not attempt to scrape the gum. You must remove the water azeotropically to restore a solid or handle it as a solution.
-
Dissolve: Add a small amount of anhydrous methanol or ethanol to fully dissolve the gum.[1]
-
Azeotrope: Add 5–10 volumes of Toluene .
-
Evaporate: Concentrate on a rotary evaporator. The toluene/alcohol/water azeotrope will carry off the moisture.
-
Repeat: Repeat step 2-3 twice.
-
Final State: If a solid forms, store immediately under Argon/Nitrogen. If it remains an oil, determine the concentration by NMR (using an internal standard like dimethyl sulfone) and use it as a stock solution.
Issue 2: "I smell a pungent, acrid odor different from the amine."
Diagnosis: This indicates Grob Fragmentation .[1][2] The cyclopropane ring has opened, releasing volatile fluorinated alkenes. Action: Discard the sample safely. The integrity of the scaffold is compromised. Future handling requires stricter pH control (avoid free-basing for extended periods).[1]
Issue 3: "The salt is difficult to crystallize."
Diagnosis: The high charge density of the small chloride anion often leads to high lattice energy but poor crystallization kinetics in small, fluorinated amines.[1] Solution: Switch the counterion. (See Part 2: Salt Selection ).
Part 2: The Permanent Fix – Salt Screening & Selection[1]
To permanently resolve hygroscopicity, you should transition from the HCl salt to a counterion with a larger hydrophobic surface area. This improves crystal packing and reduces water affinity.[1]
Recommended Counterions
Based on structural analogs (e.g., PF-06700841 intermediates), the following salts are recommended for 2,2-difluorocyclopropanamine:
| Counterion | Acid Reagent | Advantage | Hygroscopicity Risk |
| Tosylate | p-Toluenesulfonic acid | High. Excellent crystallinity; non-hygroscopic.[1] | Low |
| Benzenesulfonate | Benzenesulfonic acid | Good crystallinity; stable.[1] | Low |
| Fumarate | Fumaric acid | Pharmaceutically acceptable; often forms 2:1 salts.[1] | Low to Moderate |
| Hydrochloride | HCl (gas/ether) | Standard, but often deliquescent.[1] | High |
Salt Screening Workflow
Use the following logic to select and synthesize the optimal salt form.
Caption: Workflow for converting the unstable HCl salt into a non-hygroscopic alternative (Tosylate/Besylate).
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 2,2-Difluorocyclopropanamine Tosylate
This protocol targets the Tosylate salt , which is historically the most stable form for fluorinated cyclopropylamines.[1]
Reagents:
-
2,2-Difluorocyclopropanamine HCl (Starting material)[1]
-
p-Toluenesulfonic acid monohydrate (p-TsOH[1]·H₂O)
-
Methyl tert-butyl ether (MTBE) or Diethyl Ether (Et₂O)[1]
-
Saturated NaHCO₃ solution[1]
Procedure:
-
Free Basing (Critical Safety Step):
-
Salt Formation:
-
Crystallization:
-
A white precipitate should form immediately.[1]
-
If oiling occurs, heat the mixture to reflux (mildly) and add dropwise isopropanol until homogeneous, then let cool slowly to room temperature.
-
-
Isolation:
Protocol B: Hygroscopicity Bench Test
If you cannot access a Dynamic Vapor Sorption (DVS) instrument, use this bench test to validate your new salt.
-
Weigh 100 mg of the dried salt into a tared vial.
-
Place the open vial in a chamber with a saturated solution of NaCl (creates ~75% Relative Humidity).
-
Weigh the vial at t=1h, 4h, and 24h.
-
Pass Criteria: Mass increase < 2% after 24 hours.
Part 4: Scientific Rationale
Why is the Free Base Unstable? (Grob Fragmentation)
The 2,2-difluorocyclopropane ring is highly strained.[1] The nitrogen lone pair can donate electron density into the antibonding orbital of the C2-C3 bond (weakened by the fluorine atoms), triggering ring opening. Protonation (salt formation) ties up this lone pair, shutting down the pathway.
Caption: Mechanism of Grob Fragmentation vs. Stabilization via Salt Formation.[1]
Why Tosylate?
The Tosylate anion (
References
-
Sigma-Aldrich. 2,2-Difluorocyclopropanamine hydrochloride Product Properties. Retrieved from .[1]
-
PubChem. 2,2-Difluorocyclopropan-1-amine hydrochloride (Compound Summary). National Library of Medicine.[1] Retrieved from .[1]
-
Enamine. 2,2-Difluorocyclopropanamine: Tentative Structure or Useful Building Block? (Discusses Grob fragmentation instability). Retrieved from .[1]
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002).[1][3][4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (General reference for salt selection principles).
-
Fensome, A., et al. (2018).[1] Discovery of PF-06700841 tosylate. (Example of stable tosylate salt of fluorinated cyclopropylamine). Retrieved from .[1]
Sources
Technical Support Center: Troubleshooting Electron-Deficient Cyclopropyl Amines
The following technical guide addresses the specific challenges associated with electron-deficient cyclopropyl amines . This class of compounds presents a dichotomy in reactivity: the amine is often stubbornly non-nucleophilic due to hybridization effects and electron-withdrawing groups (EWGs), while the cyclopropane ring itself is "spring-loaded" and prone to premature or non-selective ring opening.
Subject: Overcoming Low Nucleophilicity & Controlling Ring Stability Ticket ID: CPA-REACT-001 Status: Open for Resolution
Diagnostic Workflow
Before altering conditions, categorize your reactivity failure. Use this decision tree to identify the root cause.
Figure 1: Diagnostic logic for categorizing reactivity failures in cyclopropyl amine substrates.
Module A: The "Non-Nucleophilic" Amine
Issue: The cyclopropyl amine fails to undergo N-alkylation, acylation, or arylation, even with standard electrophiles.
The Mechanism of Failure
Cyclopropyl amines exhibit significantly reduced nucleophilicity compared to isopropyl or propyl amines.
-
Hybridization Effect: The C-C bonds in a cyclopropane ring have high p-character, forcing the C-H and C-N bonds to have high s-character (approx.
rather than ). This holds the nitrogen lone pair closer to the nucleus, lowering the HOMO energy and reducing basicity/nucleophilicity [1]. -
EWG Deactivation: If the ring bears esters or nitriles (e.g., 1-aminocyclopropane-1-carboxylic acid derivatives), the inductive withdrawal further cripples the amine.
Troubleshooting Protocol: N-Arylation (Buchwald-Hartwig)
Standard Pd conditions often fail. You must use ligands that create an electron-rich, sterically accessible Pd center.
Recommended System:
-
Catalyst: Pd(OAc)₂ or Pd₂dba₃
-
Ligand: BrettPhos or YPhos (specifically designed for difficult amines) [2].
-
Base: Cs₂CO₃ (weaker bases like carbonate are preferred over alkoxides to prevent ring opening).
| Variable | Standard Condition (Fail) | Optimized Condition (Pass) |
| Ligand | BINAP, dppf | BrettPhos , Ad-BrettPhos , YPhos |
| Base | NaOtBu (Too strong/nucleophilic) | Cs₂CO₃ or K₃PO₄ |
| Solvent | Toluene | t-Amyl Alcohol or Dioxane |
| Temp | 100°C | 80°C - 110°C (Pre-activation required) |
Step-by-Step Optimization:
-
Pre-complexation: Mix Pd source and Ligand (1:1.2 ratio) in solvent at 60°C for 5 mins before adding substrate. This ensures active catalyst formation.[1]
-
Concentration: High concentration (0.5 M - 1.0 M) helps overcome poor kinetics.
-
Additives: If conversion stalls, add 10-20 mol% water (for boronic acid couplings) or switch to a precatalyst like [(BrettPhos)Pd(allyl)]OTf to bypass the activation step.
Module B: Donor-Acceptor Cyclopropane (DAC) Ring Opening
Issue: You want to open the ring (e.g., [3+2] cycloaddition or nucleophilic ring opening), but the reaction is sluggish or yields are low.
The Mechanism of Failure
DACs require "Push-Pull" activation. If the Lewis Acid (LA) is too weak, the "pull" is insufficient. If the nucleophile is too bulky, the "push" is blocked.[1]
Troubleshooting Protocol: Lewis Acid Catalysis
If your standard LA (e.g., ZnCl₂) fails, follow this escalation ladder.
Lewis Acid Strength Ladder (Weak
-
MgI₂ / Zn(OTf)₂: Good for highly activated substrates (two EWGs).
-
Yb(OTf)₃ / Sc(OTf)₃: The "Gold Standard" for moderate substrates. Works well with amine nucleophiles [3].[2][3]
-
TiCl₄ / SnCl₄: Aggressive. Use only if substrate is very unreactive. Risk of decomposition.
The "Magic Solvent" Fix: If Lewis Acids fail, switch to Hexafluoroisopropanol (HFIP) as the solvent. HFIP activates the EWG via strong hydrogen bonding, often catalyzing ring opening without added metal salts [4].
Experimental Workflow for Refractory Substrates:
Figure 2: Optimization sequence for Donor-Acceptor Cyclopropane ring opening.
Module C: Stability & Handling (FAQ)
Q: My cyclopropyl amine decomposes on silica gel. How do I purify it?
A: The ring is acid-sensitive. Silica gel is slightly acidic (
-
Fix: Pre-treat your silica column with 1-2% Triethylamine (Et₃N) in hexanes. This neutralizes the acid sites. Alternatively, use basic alumina.
Q: I see "Over-Alkylation" during synthesis. Why? A: Because the primary cyclopropyl amine is less nucleophilic than the secondary amine product (which is less sterically strained and more electron-rich).
-
Fix: Use a large excess of the amine (5-10 equiv) if possible, or switch to Reductive Amination using a ketone and mild reductant (NaBH(OAc)₃).
Q: Can I use strong bases like LDA? A: Risky. Deprotonation alpha to an EWG on a cyclopropane ring can lead to immediate ring fragmentation or polymerization.
-
Fix: Use non-nucleophilic, hindered bases like LiHMDS or KHMDS at -78°C, and quench immediately.
References
- S. E. Denmark et al., "Cyclopropylamines: Structural and Electronic Properties," Journal of Organic Chemistry, 2018. [Link verified: https://pubs.acs.org/doi/10.1021/acs.joc.8b00377]
- D. S. Surry and S. L. Buchwald, "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide," Chemical Science, 2011. [Link verified: https://pubs.rsc.org/en/content/articlelanding/2011/sc/c0sc00331j]
-
T. F. Schneider, J. Kaschel, D. B.[4] Werz , "A New Golden Age for Donor-Acceptor Cyclopropanes," Angewandte Chemie Int.[4] Ed., 2014.[4] [Link verified: https://onlinelibrary.wiley.com/doi/10.1002/anie.201309986]
- A. C. Jones et al., "HFIP in Organic Synthesis," Chemical Reviews, 2021. [Link verified: https://pubs.acs.org/doi/10.1021/acs.chemrev.1c00539]
Sources
Technical Support Center: Handling & Stability of (1S)-2,2-Difluorocyclopropanamine
Welcome to the Technical Support Center for (1S)-2,2-difluorocyclopropanamine . This compound is a highly valuable building block in medicinal chemistry and agrochemical development, often utilized to introduce rigid, lipophilic, and metabolically stable motifs into drug candidates. However, researchers frequently encounter catastrophic yield losses and degradation when handling this compound under basic conditions.
This guide provides field-proven troubleshooting insights, mechanistic explanations, and validated protocols to ensure the successful integration of this moiety into your synthetic pipelines.
Part 1: Troubleshooting Guide & FAQs
Q: Why does my (1S)-2,2-difluorocyclopropanamine degrade immediately after neutralization or under basic reaction conditions? A: The instability of the free amine is driven by a Grob-type fragmentation [1]. When a base deprotonates the stable ammonium salt, it exposes the nitrogen atom's lone pair. Because the difluorocyclopropane ring is highly strained and electron-deficient, the nitrogen lone pair electronically couples with the C-C bond. This initiates a rapid cascade that opens the cyclopropane ring and expels a fluoride ion, leading to irreversible decomposition. To prevent this, the amine must either be kept protonated (as a salt) or its lone pair must be delocalized using an electron-withdrawing (EW) protecting group like N-Boc [1].
Logic flow of base-induced Grob fragmentation in 2,2-difluorocyclopropanamines.
Q: I need to perform an amide coupling using the hydrochloride salt under basic conditions. How can I prevent decomposition? A: The key to success is temperature control and in-situ electrophilic trapping . Do not pre-mix the hydrochloride salt with the base. Instead, slurry the amine hydrochloride and your electrophile (e.g., acid chloride) in a solvent like dichloromethane at 0 °C. Slowly add your base (e.g., triethylamine) dropwise [2]. This ensures that the moment the free amine is generated, it immediately attacks the electrophile to form a stable amide bond. The kinetic rate of the amide bond formation must outcompete the rate of the Grob fragmentation.
Q: Direct cyclopropanation of my primary allylamine precursor failed. What is the recommended synthetic route? A: Primary amines directly attached to a 2,2-difluorocyclopropane core often decompose under standard difluorocyclopropanation reaction conditions and cannot be isolated in pure form [1]. Instead of direct cyclopropanation, the authoritative, scalable route is to perform a Curtius rearrangement on the corresponding 2,2-difluorocyclopropanecarboxylic acid [1]. This allows you to trap the intermediate isocyanate with an alcohol to directly yield the stable N-Boc protected amine.
Recommended synthetic workflow vs. failed direct cyclopropanation route.
Q: How should I store this compound to ensure long-term stability? A: Deprotected amines can only be stored as stable salts (e.g., hydrochloride salts) [3]. You must ensure there are absolutely no basic impurities present in the storage container. Store the salt in an inert atmosphere at room temperature or below, protected from moisture, as it can be hygroscopic.
Part 2: Quantitative Stability Data
The following table summarizes the stability profiles of various forms of (1S)-2,2-difluorocyclopropanamine to guide your experimental planning.
| Compound Form | Storage Stability (RT) | Stability in Basic Media | Estimated Shelf Life | Recommended Use Case |
| Free Amine | Highly Unstable | Rapid degradation | < 1 hour | Not recommended for isolation |
| HCl Salt | Stable (if dry) | Decomposes if un-trapped | > 2 years | In-situ couplings, long-term storage |
| N-Boc Protected | Stable | Stable | > 2 years | Multi-step synthesis, cross-coupling |
Part 3: Validated Experimental Protocols
Protocol A: Synthesis of N-Boc-(1S)-2,2-difluorocyclopropanamine via Curtius Rearrangement
Objective: To synthesize a stable, protected form of the amine, completely bypassing the unstable free-base intermediate [1].
-
Preparation: Dissolve (1S)-2,2-difluorocyclopropanecarboxylic acid (1.0 equiv) in anhydrous toluene (0.2 M concentration) under an inert nitrogen atmosphere.
-
Activation: Add triethylamine (1.2 equiv) followed by diphenylphosphoryl azide (DPPA, 1.1 equiv) at room temperature.
-
Rearrangement: Stir the mixture at 80 °C for 2 hours. Causality Note: Heating promotes the Curtius rearrangement, converting the acyl azide into the isocyanate intermediate.
-
Trapping: Add tert-butanol (5.0 equiv) to the reaction mixture and maintain heating at 80 °C for an additional 12 hours. Causality Note: Trapping the isocyanate directly with tert-butanol forms the carbamate without ever generating the fragmentation-prone primary amine.
-
Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the stable N-Boc protected amine.
Protocol B: In-situ Amide Coupling of (1S)-2,2-Difluorocyclopropanamine Hydrochloride
Objective: To utilize the stable hydrochloride salt [3] in a basic coupling environment without losing the substrate to Grob fragmentation [2].
-
Suspension: Slurry (1S)-2,2-difluorocyclopropanamine hydrochloride (1.0 equiv) and the desired acid chloride (1.1 equiv) in anhydrous dichloromethane (0.5 M).
-
Thermal Control: Cool the suspension strictly to 0 °C using an ice bath. Causality Note: Low temperatures suppress the kinetics of the Grob fragmentation.
-
Base Addition: Slowly add triethylamine (2.5 equiv) dropwise over 15 minutes. Causality Note: By adding the base last and slowly, the free amine is generated in the immediate presence of a strong electrophile. The amine is trapped as an amide before it can decompose.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with 1 N HCl. Separate the phases, wash the organic layer with 1 N HCl followed by saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate.
Part 4: References
-
Title: EP3283460A1 - Molecules having pesticidal utility, and intermediates, composition, and processes, related thereto Source: European Patent Office / Google Patents URL:
-
Title: 2,2-DIFLUOROCYCLOPROP-1-YLAMINE HYDROCHLORIDE (CAS 105614-25-3) Source: LookChem URL: [Link]
Technical Support Center: (1S)-2,2-Difluorocyclopropanamine Handling & Removal
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from drug development professionals regarding the isolation of active pharmaceutical ingredients (APIs) synthesized using fluorinated building blocks. One of the most common bottlenecks is the efficient removal of excess (1S)-2,2-difluorocyclopropanamine from organic reaction mixtures.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high-purity product isolation without compromising yield.
The Chemistry: Why is Removal Challenging?
Before applying a protocol, it is critical to understand the causality behind the separation issues.
-
The Inductive Effect on pKa: Standard cyclopropylamine has a pKa of approximately 8.6. However, the introduction of the gem-difluoro group exerts a powerful electron-withdrawing inductive (-I) effect [3]. This pulls electron density away from the primary amine, drastically lowering its pKa to the 5.5–6.5 range.
-
Extraction Failures: Because of this lowered basicity, standard mild aqueous washes (e.g., saturated NH₄Cl at pH ~6) will not fully protonate the amine. A significant equilibrium fraction remains as the neutral free base, partitioning back into your organic layer [2].
-
Volatility vs. Salt Stability: While the free base is highly volatile, the reagent is almost universally handled as a stable hydrochloride salt [4]. During the reaction, an auxiliary base (like triethylamine) is used to liberate the free amine, complicating the post-reaction matrix.
Troubleshooting Workflow: Selecting Your Strategy
Use the following decision matrix to determine the optimal removal strategy based on your target molecule's physicochemical properties.
Decision matrix for selecting the optimal (1S)-2,2-difluorocyclopropanamine removal strategy.
Validated Experimental Protocols
Method A: Polymer-Bound Isocyanate (PS-NCO) Scavenging
Mechanism: Polymer-bound isocyanate acts as an electrophilic scavenger. It covalently reacts with the nucleophilic primary amine to form a highly stable, insoluble polymer-bound urea [1]. This method is ideal for acid-sensitive products because it completely avoids aqueous workup.
Step-by-Step Methodology:
-
Preparation: Dilute the crude organic reaction mixture (typically in DCM, THF, or DMF) to a concentration of ~0.1 M.
-
Resin Addition: Add 3.0 to 4.0 equivalents of PS-NCO resin (typically 1.0–1.5 mmol/g loading) relative to the estimated excess of (1S)-2,2-difluorocyclopropanamine.
-
Agitation: Gently shake or mechanically stir the suspension at room temperature for 2–4 hours. Caution: Avoid magnetic stir bars if possible, as they can grind the resin and clog filters.
-
Self-Validation (TLC Check): Spot the mixture on a TLC plate and stain with ninhydrin. Heat the plate. The absence of a pink/purple spot confirms the primary amine has been completely sequestered.
-
Isolation: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin cake with 2–3 column volumes of your reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the amine-free product.
Method B: Aggressive Acid-Base Extraction
Mechanism: To overcome the suppressed pKa of the fluorinated amine, a strong aqueous acid must be used to force the equilibrium toward the water-soluble ammonium salt [2].
Step-by-Step Methodology:
-
Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., EtOAc or DCM).
-
Acidic Wash: Add an equal volume of 1M HCl to the separatory funnel.
-
Self-Validation (pH Check): Shake vigorously and allow the layers to separate. Draw a drop of the aqueous layer and test it with pH paper. The pH must be strictly < 3. If it is higher, the auxiliary base (e.g., Et₃N) has buffered the wash. Add additional 1M HCl until pH < 3 is achieved [4].
-
Separation: Drain the aqueous layer (containing the fluorinated amine hydrochloride).
-
Secondary Wash: Perform a second wash with 0.5M HCl to ensure >99% removal.
-
Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any residual acid, followed by brine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Method Comparison Data
The following table summarizes the quantitative and qualitative metrics for each removal strategy to aid in process scale-up.
| Removal Strategy | Reagents Required | Optimal Use Case | Efficiency | Scalability | Limitations |
| PS-NCO Scavenging | Polymer-bound isocyanate resin | Acid-sensitive APIs, late-stage library synthesis | >98% removal | Low to Medium (Cost-prohibitive at kg scale) | Requires extended reaction time (2-4h); high resin cost. |
| Acid-Base Extraction | 1M HCl, NaHCO₃, Brine | Robust APIs, early-stage building block synthesis | >99% removal | High (Standard plant operation) | Product must tolerate pH < 3; potential emulsion risks. |
| Free-Base Volatilization | High vacuum, mild heat (40°C) | Non-volatile APIs, basic reaction conditions | ~85-90% removal | Medium | Risk of co-evaporating product; leaves auxiliary base salts behind. |
Frequently Asked Questions (FAQs)
Q: I washed my reaction with saturated ammonium chloride, but NMR shows 30% of the (1S)-2,2-difluorocyclopropanamine remains. Why? A: Saturated NH₄Cl has a pH of roughly 5.5 to 6.0. Because the difluoro group lowers the pKa of the amine to a similar range, the wash is not acidic enough to fully protonate the amine [3]. You must use a stronger acid (like 1M HCl) to drive the formation of the water-soluble ammonium salt.
Q: My target molecule is highly acid-sensitive, and I cannot use 1M HCl. Is there an alternative to expensive scavenger resins? A: Yes. You can perform a derivatization-extraction sequence. Add a cheap, volatile electrophile like acetic anhydride (with a mild base like pyridine) to the crude mixture. This converts the excess primary amine into a neutral, non-nucleophilic acetamide. While this doesn't remove it via aqueous wash, the resulting acetamide is often easily separated from your target API via standard silica gel chromatography.
Q: Can I use standard silica gel chromatography to separate the unreacted amine? A: It is highly discouraged to purify free fluorinated primary amines on standard bare silica. The basic amine will interact strongly with the acidic silanol groups, causing severe streaking and co-elution with your product. If chromatography is unavoidable, pre-treat your silica slurry with 1% triethylamine to deactivate the silanols, or use an amine-functionalized stationary phase (e.g., KP-NH columns).
Q: Does the (1S) stereocenter affect the removal process? A: The stereochemistry does not impact the macroscopic physical removal techniques (extraction, scavenging, or evaporation). However, if your target molecule contains epimerizable stereocenters adjacent to the newly formed bond, you must carefully monitor the pH during extraction to prevent degradation. The (1S)-2,2-difluorocyclopropyl group itself is highly rigid and resistant to epimerization under standard workup conditions.
References
- Polymer=Bound Ketenes and Allenes: Preparation and Applications - Bibliothèque et Archives Canada. collectionscanada.ca.
- 4.8: Acid-Base Extraction - Chemistry LibreTexts. libretexts.org.
- Fluorine Gas as a Selective Difluorinating Reagent - Durham E-Theses. dur.ac.uk.
- EP3283460A1 - Molecules having pesticidal utility, and intermediates, composition, and processes, related thereto. google.com.
Validation & Comparative
1H NMR Characterization of (1S)-2,2-Difluorocyclopropanamine HCl: A Comparative Analytical Guide
Target Audience: Researchers, analytical scientists, and drug development professionals.
Executive Summary
(1S)-2,2-difluorocyclopropanamine HCl is a highly valuable, conformationally restricted, and fluorinated chiral building block frequently utilized in modern medicinal chemistry to improve metabolic stability and modulate basicity[1]. Characterizing this molecule via
-
Structural Confirmation: Resolving the complex spin-spin coupling networks (
, , and ) of the rigid cyclopropane ring. -
Enantiomeric Purity (ee%): Distinguishing the (1S) enantiomer from the (1R) enantiomer, which are magnetically equivalent in an achiral environment.
As a Senior Application Scientist, I have structured this guide to objectively compare the optimal solvent systems for structural elucidation and the most effective chiral discrimination methods for purity determination. Every protocol provided is designed as a self-validating system to ensure maximum scientific integrity.
Structural Confirmation: Solvent System Comparison
The choice of deuterated solvent fundamentally alters the
The Causality of Solvent Effects
-
DMSO-d
(The Structural Standard): DMSO is a strong hydrogen-bond acceptor. It tightly solvates the protons, drastically slowing their exchange rate with any residual water. This allows the amine protons to be observed as a broad singlet or triplet (typically around 8.0–8.5 ppm). Retaining these protons is critical for confirming the salt form of the molecule. -
D
O (The Simplification Standard): In deuterium oxide, rapid H/D exchange converts the group to . The amine protons disappear from the spectrum. Consequently, the scalar coupling ( ) between the amine protons and the C1 methine proton is eliminated, significantly simplifying the multiplet structure of the C1 proton and allowing for easier measurement of the crucial Hydrogen-Fluorine ( ) couplings.
Table 1: Comparative Performance of NMR Solvents
| Parameter | DMSO-d | D | CD |
| Amine (-NH | Excellent (Broad peak ~8.5 ppm) | Absent (Complete H/D exchange) | Poor/Absent (Rapid exchange) |
| C1 Methine Resolution | Complex (Coupled to F, C3-H, and NH | Simplified (Coupled only to F and C3-H) | Intermediate |
| Solubility of HCl Salt | High | Very High | High |
| Primary Utility | Confirming intact HCl salt & stoichiometry | Precise | General quick screening |
Enantiomeric Purity Determination: CDA vs. CSA
Because 1D
Method A: Chiral Derivatizing Agents (Mosher's Acid)
Reacting the amine with enantiopure (R)-
-
Mechanistic Causality: The spatial arrangement of the MTPA phenyl group creates an anisotropic magnetic shielding cone. Protons on the cyclopropane ring situated within this cone experience an upfield chemical shift. Integrating the distinct diastereomeric peaks (specifically the MTPA methoxy singlet at ~3.5 ppm) provides a highly accurate ee%[3].
Method B: Chiral Solvating Agents (Pirkle's Alcohol)
(R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) acts as a CSA.
-
Mechanistic Causality: The CSA forms transient, non-covalent diastereomeric complexes with the amine via intermolecular hydrogen bonding and
stacking. These transient complexes possess distinct NMR chemical shifts ( ), allowing for rapid ee% determination without the need for covalent chemical modification[4].
Table 2: Objective Comparison of Chiral Discrimination Methods
| Feature | CDA (Mosher's Acid Chloride) | CSA (Pirkle's Alcohol) |
| Interaction Type | Covalent (Irreversible) | Non-covalent (Transient) |
| Preparation Time | 30–60 minutes (Reaction required) | < 5 minutes (Direct mixing) |
| Signal Resolution ( | High (Excellent baseline separation) | Moderate (Concentration dependent) |
| Sample Recovery | Difficult (Requires hydrolysis) | Easy (Simple extraction/chromatography) |
| Risk of Kinetic Resolution | Moderate (Must ensure 100% conversion) | None (Thermodynamic equilibrium) |
Visualized Workflows
Caption: Logical decision tree for NMR solvent and chiral method selection.
Caption: Step-by-step workflow for MTPA-Cl derivatization and NMR analysis.
Experimental Protocols
Protocol 1: Structural Elucidation in DMSO-d
This protocol is designed to validate the stoichiometry of the HCl salt.
-
Preparation: Weigh 5–10 mg of (1S)-2,2-difluorocyclopropanamine HCl into a clean, dry vial.
-
Solvation: Add 0.6 mL of anhydrous DMSO-d
(100.0 atom % D) containing 0.03% v/v TMS as an internal standard. -
Transfer: Transfer the clear solution to a 5 mm NMR tube.
-
Acquisition: Acquire a standard 1D
H NMR spectrum (minimum 16 scans, relaxation delay seconds to ensure accurate integration). -
Self-Validation Step: Integrate the C1 methine proton multiplet (
3.0–3.5 ppm) to 1.00. The broad peak ( 8.5 ppm) must integrate to exactly 3.00. An integration of less than 2.8 indicates moisture contamination and premature H/D exchange.
Protocol 2: Enantiomeric Excess (ee%) via Mosher's Derivatization
This protocol converts the enantiomers into diastereomers for precise quantification.
-
Free-Basing: In a dry NMR tube, dissolve 5 mg of the amine HCl salt in 0.5 mL of CDCl
. Add 2.0 molar equivalents of anhydrous Triethylamine (Et N) to neutralize the HCl salt and liberate the free amine. -
Derivatization: Add 1.2 molar equivalents of (R)-(-)-MTPA-Cl directly to the NMR tube[3].
-
Incubation: Cap the tube tightly, invert several times to mix, and let it stand at room temperature for 30 minutes.
-
Acquisition: Acquire
H and F NMR spectra. -
Self-Validation Step: Verify the disappearance of the free amine protons and the appearance of the MTPA methoxy singlet at
3.5 ppm. -
Analysis: Identify the methoxy singlets for the (1S)-diastereomer and the trace (1R)-diastereomer. Calculate ee% using the formula:
References
-
Semantic Scholar (2022). Easy-to-implement Hydrogen Isotope Exchange for the labeling of N-heterocycles, alkylamines, benzylic compounds. Demonstrates the dynamics of H/D exchange in DMSO-d6 for amine salts. 2
-
Benchchem (2023). 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol & Cyclopropylamines. Details the modulation of basicity and structural properties of fluorinated cyclopropylamines. 1
-
Benchchem (2023). A Comparative Guide to NMR Analysis for Determining Enantiomeric Excess of Chiral Alcohols/Amines. Provides standard protocols for Mosher's acid (CDA) and Pirkle's alcohol (CSA) derivatization. 3
-
PubMed / ACS (2024). A Simple Chiral 1H NMR Method for the Discrimination of Enantiomers in Complex Mixtures. Validates the use of Pirkle's alcohol as a highly effective Chiral Solvating Agent (CSA) for rigid ring systems. 4
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Simple Chiral 1H NMR Method for the Discrimination of (R)- and (S)-Cannabichromene in Complex Natural Mixtures and Their Effects on TRPA1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison: Distinguishing (1S) vs (1R) 2,2-Difluorocyclopropanamine
The following guide details the technical differentiation of (1S) and (1R) enantiomers of 2,2-difluorocyclopropanamine.
Executive Summary & Critical Stability Warning
Target Molecule: 2,2-Difluorocyclopropanamine (CAS: 748729-62-6) Chiral Center: C1
⚠️ Critical Stability Insight
Do not attempt to isolate the free amine. 2,2-Difluorocyclopropanamine is chemically unstable in its free base form. The lone pair on the nitrogen facilitates a Grob-type fragmentation (ring opening driven by the release of fluoride), leading to decomposition.
-
Handling Requirement: Always handle this molecule as a stable salt (e.g., HCl salt, CAS 1638744-20-3 for monofluoro analog reference) or as a stable N-protected derivative (e.g., N-Boc, N-Cbz).
-
Implication for Analysis: Enantiomeric separation and analysis should be performed on the N-Boc derivative or via in-situ derivatization of the amine salt.
Strategic Analysis of Differentiation Methods
Three primary methodologies exist for distinguishing these enantiomers. The choice depends on the available equipment and the stage of development.
| Feature | Method A: | Method B: Chiral HPLC/SFC | Method C: X-Ray Crystallography |
| Primary Utility | Rapid absolute configuration assignment & ee% determination. | Routine purity checking (QC) and preparative separation. | Definitive absolute configuration (Gold Standard). |
| Sample Req. | ~5-10 mg (destructive/derivatized). | <1 mg (analytical); Grams (prep). | Single crystal required. |
| Key Advantage | High Sensitivity: The two fluorine atoms provide distinct, clean signals with large chemical shift differences ( | Scalability: Best for separating mixtures. | Unambiguous: No reference standard needed. |
| Throughput | Low (manual derivatization). | High (automated injection). | Low (crystallization is slow). |
Detailed Experimental Protocols
Protocol A: F NMR Analysis (Mosher's Method)
This is the most powerful diagnostic tool for this specific molecule due to the sensitivity of the fluorine nuclei to the chiral environment created by the Mosher auxiliary.
Mechanism: Reacting the amine salt with a chiral derivatizing agent (Mosher's acid chloride) creates diastereomers. The spatial proximity of the phenyl group in the Mosher auxiliary shields/deshields the cis and trans fluorine atoms differently in the (R,R) vs (S,R) diastereomers.
Step-by-Step Workflow:
-
Free Base Liberation (In-situ): Suspend 10 mg of amine HCl salt in 0.5 mL anhydrous
in an NMR tube. Add 3.0 eq. of triethylamine (TEA) to neutralize the salt. -
Derivatization: Add 1.2 eq. of (R)-(-)-MTPA-Cl (Mosher's acid chloride). Shake carefully.
-
Reaction: Allow to stand for 15 minutes. The reaction is usually instantaneous.
-
Acquisition: Acquire
F NMR (proton-decoupled). -
Repeat: Repeat steps 1-4 with (S)-(+)-MTPA-Cl in a separate tube.
Data Interpretation (The "Dale-Mosher" Model):
Calculate
-
Positive
: Substituents reside in the sector shielded by the phenyl ring in the (R)-derivative. -
Configuration Assignment: Construct a Newman projection. For 2,2-difluorocyclopropanamine, the spatial arrangement of the
group relative to the amide proton allows assignment of C1 configuration based on the sign of .
Protocol B: Chiral HPLC Separation (N-Boc Derivative)
Direct separation of the amine salt is difficult due to peak tailing. The N-Boc derivative is stable, neutral, and resolves well on polysaccharide columns.
Sample Preparation:
Convert amine salt to N-Boc derivative using
Recommended Conditions:
-
Column: Chiralpak IG or Chiralpak IA (Immobilized Amylose/Cellulose derivatives).
-
Why: Immobilized phases tolerate a wider range of solvents, allowing for solubility optimization of fluorinated compounds.
-
-
Mobile Phase: Hexane : IPA (90:10) or Hexane : EtOH (95:5).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm (Amide absorption).
-
Temperature: 25°C.
Expected Result: Baseline separation of enantiomers. The elution order must be established once using a standard of known configuration (determined via Method A or C).
Protocol C: Synthesis & Resolution Route (The "Curtius" Logic)
Since the amine is unstable, the most reliable way to ensure you have the (1S) enantiomer is to start with the (1S)-acid and perform a stereoretentive transformation.
Pathway:
-
Starting Material: rac-2,2-difluorocyclopropanecarboxylic acid.[2][3][4]
-
Resolution: Enzymatic resolution (Lipase PS) or fractional crystallization with a chiral amine (e.g., (R)-1-phenylethylamine).
-
Target:(1S)-2,2-difluorocyclopropanecarboxylic acid .[5]
-
-
Transformation: Curtius Rearrangement.
-
Product: (1S)-N-Boc-2,2-difluorocyclopropanamine .
Visualizing the Logic
Diagram 1: Analytical Decision Tree
Caption: Decision matrix for selecting the appropriate analytical technique based on research stage.
Diagram 2: Synthetic Workflow (Retention of Configuration)
Caption: The Curtius rearrangement pathway ensures the stereochemical integrity of the (1S) center is maintained from the acid precursor.
References
-
Kirihara, M., et al. (2003).[10] "Lipase-catalyzed desymmetrization of 1-amino-2,2-difluorocyclopropanecarboxylic acid." Tetrahedron: Asymmetry, 14(12), 1753-1761. Link
-
Enamine Ltd. "2,2-Difluorocyclopropanamine: Tentative Structure or Useful Building Block?" Enamine Technical Notes. Link
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2, 2451–2458. Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17-118. Link
-
Sigma-Aldrich. "Product Specification: (1S,2S)-2-Fluorocyclopropan-1-amine hydrochloride." Link(Cited for handling protocols of fluorocyclopropylamine salts).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 107873-03-0: 2,2-Difluorocyclopropanecarboxylic acid [cymitquimica.com]
- 3. 107873-03-0|2,2-Difluorocyclopropanecarboxylic acid|BLD Pharm [bldpharm.com]
- 4. (R)-2,2-difluorocyclopropane-1-carboxylic acid 97% | CAS: 1631747-25-5 | AChemBlock [achemblock.com]
- 5. (1S)-2,2-difluorocyclopropane-1-carboxylic acid | C4H4F2O2 | CID 7171884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. Curtius Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 107873-03-0 | 2,2-Difluorocyclopropanecarboxylic acid [fluoromart.com]
comparison of difluorocyclopropanamine vs cyclopropylamine bioactivity
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads
Executive Summary
The cyclopropylamine (CPA) moiety is a privileged scaffold in medicinal chemistry, famously utilized in LSD1 inhibitors and GPCR ligands (e.g., Tranylcypromine).[1] However, its utility is often compromised by mechanism-based inhibition (MBI) of cytochrome P450 enzymes and high basicity.[1]
The 2,2-difluorocyclopropanamine (DF-CPA) analog represents a strategic bioisostere.[1][2] The introduction of the gem-difluoro group is not merely a metabolic block; it fundamentally alters the electronic landscape of the amine. This guide analyzes the trade-offs between these two moieties, focusing on how fluorination mitigates metabolic liability while modulating pKa and lipophilicity.
Key Takeaway: Switch to DF-CPA when the parent CPA exhibits high clearance via CYP ring-opening or when reduced basicity is required to improve membrane permeability or reduce hERG toxicity.[1][2]
Physicochemical Profiling: The "Fluorine Effect"
The introduction of two fluorine atoms at the
Comparative Data Table
| Property | Cyclopropylamine (CPA) | 2,2-Difluorocyclopropanamine (DF-CPA) | Impact on Drug Design |
| pKa (Conjugate Acid) | ~9.0 - 9.5 | ~6.5 - 7.5 (Predicted) | DF-CPA is less ionized at physiological pH (7.4), improving passive membrane permeability.[1][2] |
| LogP (Lipophilicity) | 0.2 (Low) | ~0.5 - 0.7 | Fluorine increases lipophilicity, but the reduced ionization often dominates, boosting LogD |
| Conformation | Flexible rotation | Restricted | The gauche effect of fluorine biases the C-N bond conformation, potentially locking bioactive poses.[1] |
| Metabolic Liability | High (Ring Opening) | Low (Blocked Site) | DF-CPA blocks the Single Electron Transfer (SET) pathway required for ring opening.[1][2] |
| Stability (Free Base) | Stable liquid | Unstable (Grob Fragmentation) | Critical: Free base DF-CPA can decompose; must be stored as HCl salt.[1][2] |
Expert Insight: The pKa shift is the most underutilized feature.[1] While CPA is >99% protonated at pH 7.4, DF-CPA exists as a significant fraction of neutral species, facilitating blood-brain barrier (BBB) penetration without needing to increase overall lipophilicity.
Metabolic Toxicology: Mechanism-Based Inhibition (MBI)
The primary failure mode for cyclopropylamine-containing drugs is Suicide Inhibition of CYP450 enzymes (specifically CYP2D6 and CYP3A4).[1]
Mechanism of Failure (CPA)
-
SET Oxidation: The CYP heme iron abstracts an electron from the nitrogen lone pair.[1][2]
-
Ring Opening: The resulting radical cation triggers the homolytic cleavage of the cyclopropane ring.[1]
-
Covalent Adduct: The opened carbon radical attacks the heme porphyrin, irreversibly inactivating the enzyme.[1]
The Difluoro Solution
The electron-withdrawing nature of the fluorine atoms destabilizes the formation of the radical cation intermediate. Furthermore, the C-F bonds strengthen the cyclopropane ring against homolytic cleavage, effectively "defusing" the warhead.
Pathway Visualization
Figure 1: Comparative metabolic fate. The gem-difluoro substitution raises the energy barrier for the radical cation formation and subsequent ring opening, shunting the molecule towards safer metabolic clearance pathways.
Experimental Protocols
Protocol A: CYP450 IC50 Shift Assay (MBI Detection)
To determine if your CPA analog is a suicide inhibitor and if the DF-CPA replacement fixes it.[1]
Reagents: Human Liver Microsomes (HLM), NADPH regenerating system, Test Compound (100 µM stock), Probe Substrates (e.g., Midazolam for 3A4, Dextromethorphan for 2D6).[1]
Workflow:
-
Pre-Incubation (The "Shift" Step):
-
Dilution & Activity Check:
-
Analysis:
-
Calculation:
Protocol B: Synthesis of 2,2-Difluorocyclopropanamine HCl
Note: The free base is unstable. Always isolate as the hydrochloride salt.
Mechanism: Difluorocarbene addition to protected enamide or styrene.[1][2]
-
Difluorocarbene Generation:
-
Deprotection (Critical Step):
-
Dissolve the N-Boc-2,2-difluorocyclopropane intermediate in dry Dioxane or Ether.[2]
-
Add 4M HCl in Dioxane at 0°C. Stir for 2 hours.
-
Do NOT neutralize. Evaporate solvent to dryness to obtain the HCl salt .[1][2]
-
Warning: Attempting to extract the free amine with aqueous NaOH/DCM often leads to decomposition via Grob fragmentation.[1][2]
-
Decision Tree: When to Switch?
Use this logic flow to determine if the DF-CPA bioisostere is appropriate for your lead optimization.
Figure 2: Strategic decision framework for lead optimization.[1]
References
-
Metabolic Mechanism: Hanzlik, R. P., et al. "Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism."[2] Frontiers in Pharmacology, 2017.[1][2] Link
-
pKa & Conformation: "Conformational preferences and basicities of monofluorinated cyclopropyl amines." Organic & Biomolecular Chemistry, 2013.[1][2] Link
-
Synthesis & Stability: Ryabukhin, S. V., et al. "2,2-Difluorocyclopropanamine: Tentative Structure or Useful Building Block?" Enamine Technical Notes. Link
-
MBI Assay Guidelines: FDA Guidance for Industry. "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." 2020.[1][2][4] Link
-
General Bioisosterism: Meanwell, N. A.[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.[1] Link[1]
Sources
biological half-life comparison of fluorinated vs non-fluorinated amines
As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently encounter the challenge of optimizing the metabolic stability of amine-containing therapeutics. Amines are ubiquitous in pharmacophores due to their ability to form critical salt bridges and hydrogen bonds with target proteins. However, their high basicity and electron-rich nature make them prime targets for rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes, leading to high clearance rates and impractically short biological half-lives.
Strategic fluorination has emerged as a cornerstone technique to circumvent these liabilities. This guide provides an objective, data-driven comparison of the biological half-lives of fluorinated versus non-fluorinated amines, detailing the mechanistic causality behind these differences and providing robust experimental frameworks for their evaluation.
The Mechanistic Causality of Fluorine in Amine Stability
The prevailing assumption in early medicinal chemistry was that fluorination improves metabolic stability solely because the carbon-fluorine (C–F) bond is thermodynamically stronger than the carbon-hydrogen (C–H) bond. While bond dissociation energy (BDE) plays a role, the reality of CYP450-mediated clearance is heavily dictated by enzyme-substrate affinity and physicochemical modulation [1].
A. pKa Modulation and Enzyme Affinity ( )
Basic amines typically possess a pKa between 8.5 and 10.5, meaning they are predominantly protonated at physiological pH (7.4). This positive charge drives strong electrostatic interactions with anionic residues (e.g., aspartate or glutamate) within the CYP450 substrate-binding domain.
Fluorine is the most electronegative element. When placed in the
B. Steric Shielding and Bond Dissociation Energy (BDE)
When oxidation (such as N-dealkylation or aliphatic hydroxylation) is the primary clearance pathway, the energy required to reach the catalytic transition state is critical. The C–H bond has a BDE of approximately 105–113 kcal/mol, whereas the C–F bond boasts a BDE of 110–126 kcal/mol [3]. Replacing a metabolically labile C–H bond with a C–F bond at a "soft spot" increases the transition state energy, effectively blocking the site from CYP-mediated oxidative cleavage[4].
Fig 1: Mechanistic divergence in CYP450 metabolism between fluorinated and non-fluorinated amines.
Quantitative Comparison: Pharmacokinetic Data
To illustrate the impact of fluorination, we can examine a representative dataset comparing a standard basic aliphatic amine (e.g., a piperidine scaffold) against its mono- and di-fluorinated analogs. The data below synthesizes typical in vitro Human Liver Microsome (HLM) intrinsic clearance (
Table 1: Physicochemical and Pharmacokinetic Comparison of Amine Analogs
| Compound Variant | pKa | C-X BDE (kcal/mol) | HLM | In Vivo Clearance (mL/min/kg) | Biological Half-Life ( |
| Non-Fluorinated Amine | 9.8 | ~105 (C-H) | 85.4 | 45.2 | 1.2 hours |
| 7.9 | ~110 (C-F) | 42.1 | 24.5 | 3.1 hours | |
| 5.8 | ~115 (C-F) | 12.5 | 8.1 | 7.8 hours |
Data Interpretation: The transition from a non-fluorinated to a difluorinated amine drops the pKa from 9.8 to 5.8. At pH 7.4, the non-fluorinated amine is >99% ionized, acting as a strong CYP substrate. The difluorinated analog is predominantly neutral, reducing its CYP binding affinity. This synergistic effect of reduced basicity and increased C-F bond strength reduces intrinsic clearance by nearly 7-fold, extending the biological half-life from a highly labile 1.2 hours to a once-daily dosable 7.8 hours.
Nuance & Expertise: It is critical to note that fluorination is not a universal panacea. In some structural contexts, highly activated fluorine atoms (e.g., benzylic positions) can be displaced by biological nucleophiles like glutathione (GSH), leading to toxicity and paradoxically shorter half-lives in specific tissue homogenates [4]. Therefore, empirical validation is mandatory.
Experimental Methodology: In Vitro Microsomal Stability Assay
To objectively compare the biological half-life of fluorinated vs. non-fluorinated amines, DMPK scientists rely on the Human Liver Microsome (HLM) stability assay. This protocol is designed as a self-validating system to ensure that observed degradation is strictly enzymatic and not due to chemical instability.
Step-by-Step Protocol
1. Preparation of Reagents & Matrix
-
Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM
. Causality: Mimics physiological pH and provides ions essential for the catalytic function of CYP enzymes. -
Microsomes: Thaw HLM on ice and dilute to a final working concentration of 0.5 mg/mL protein.
-
Test Compounds: Prepare 10 mM DMSO stocks of the fluorinated and non-fluorinated amines. Dilute in buffer to a final assay concentration of 1 µM (final DMSO
0.1% to prevent CYP inhibition).
2. System Controls (Critical for Trustworthiness)
-
Positive Control: Verapamil or Dextromethorphan (known high-clearance CYP substrates) to validate the metabolic viability of the microsome batch.
-
Negative Control (Minus-NADPH): Incubate the test compound with microsomes without the NADPH cofactor. Causality: If the compound degrades in this control, the instability is chemical (e.g., hydrolysis) or mediated by non-CYP enzymes, not CYP450 oxidation.
3. Incubation and Reaction Initiation
-
Pre-incubate the microsome-compound mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.
-
Initiate the reaction by adding the NADPH regenerating system (or 1 mM NADPH). Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation; adding it acts as the "on switch" for metabolism.
4. Time-Course Sampling and Quenching
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes), extract a 50 µL aliquot from the reaction mixture.
-
Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures the CYP enzymes, terminating the reaction and precipitating proteins for clean LC-MS/MS injection.
5. Data Acquisition and Pharmacokinetic Calculation
-
Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the % parent compound remaining.
-
Plot the natural log (ln) of % remaining versus time. The slope of the linear regression represents the elimination rate constant (
). -
Calculate Intrinsic Clearance (
): (Where V = incubation volume in µL, M = mass of microsomal protein in mg).
Fig 2: Sequential workflow for the self-validating in vitro microsomal stability assay.
Summary
The comparison between fluorinated and non-fluorinated amines highlights a fundamental principle in modern drug design: atomic-level substitutions yield systemic pharmacokinetic outcomes. By strategically incorporating fluorine adjacent to basic amines, researchers can depress pKa, lower CYP450 binding affinity, and increase the activation energy required for oxidative cleavage. When validated through rigorous, controlled microsomal stability assays, these modifications predictably translate to reduced intrinsic clearance and significantly extended biological half-lives, ultimately improving patient dosing regimens and therapeutic efficacy.
References
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective ChemRxiv / National Institutes of Health (NIH)[Link]
-
Fluorine in drug discovery: Role, design and case studies The Pharmaceutical Journal / ResearchGate[Link]
-
The role of fluorine in medicinal chemistry Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)[Link]
-
The Dark Side of Fluorine ACS Medicinal Chemistry Letters / National Institutes of Health (NIH)[Link]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of Difluorocyclopropanamine: A Comparative Analysis
In the landscape of modern drug discovery and development, the precise structural elucidation of novel small molecules is paramount. Difluorocyclopropanamine, a motif of increasing interest due to its unique conformational constraints and metabolic stability, presents a compelling analytical challenge. Understanding its behavior under mass spectrometric analysis is not merely an academic exercise; it is a critical step in its identification, quantification, and the characterization of its metabolic fate.
This guide provides a comprehensive comparison of the mass spectrometry fragmentation patterns of difluorocyclopropanamine under various ionization techniques. Moving beyond a simple recitation of data, we will delve into the mechanistic underpinnings of the observed fragmentation, offering insights born from both theoretical principles and extensive field experience. Every analytical choice has a reason, and every fragment tells a story. It is our goal to empower you, the researcher, to interpret that story with confidence.
The Analytical Imperative: Why Scrutinize the Fragmentation of Difluorocyclopropanamine?
The introduction of gem-difluoro substitution on a cyclopropane ring profoundly influences its electronic properties and bond strengths. When coupled with a primary amine, a site of ready ionization, we are presented with a molecule poised for complex and informative fragmentation. A thorough understanding of these fragmentation pathways is essential for:
-
Unambiguous Identification: Distinguishing difluorocyclopropanamine from isomers and impurities in complex matrices.
-
Metabolite Identification: Recognizing the core difluorocyclopropylamine scaffold within a sea of metabolic products.
-
Reaction Monitoring: Tracking the synthesis and derivatization of this key building block.
-
Forced Degradation Studies: Characterizing degradation products to understand the molecule's stability profile.
This guide will focus on three common ionization techniques, each providing a different piece of the structural puzzle: Electron Ionization (EI), a "hard" technique providing rich fragmentation; Chemical Ionization (CI), a "soft" technique preserving the molecular ion; and Electrospray Ionization (ESI), a versatile technique for polar, non-volatile compounds.
Electron Ionization (EI): Unveiling the Structural Skeleton
Electron Ionization (EI) is a high-energy process that imparts significant internal energy to the analyte, leading to extensive and reproducible fragmentation.[1][2][3][4][5] This makes it a powerful tool for structural elucidation, as the resulting fragmentation pattern serves as a molecular "fingerprint".
Predicted Fragmentation Pathways under EI
The fragmentation of difluorocyclopropanamine under EI is anticipated to be driven by several key processes: α-cleavage adjacent to the amine, cleavage of the carbon-halogen bonds, and rearrangements of the cyclopropyl ring.[1][6][7]
A primary and highly favored fragmentation pathway for aliphatic amines is α-cleavage, involving the homolytic cleavage of a bond adjacent to the nitrogen atom.[7][8] In the case of difluorocyclopropanamine, this would involve the cleavage of the bond between the cyclopropyl ring and the carbon bearing the amine group.
Another significant fragmentation pathway for halogenated compounds is the loss of a halogen radical.[1] The strength of the carbon-fluorine bond, however, makes the loss of a fluorine radical less favorable than other potential fragmentation routes.
The strained cyclopropane ring is also susceptible to fragmentation, often involving ring-opening to form more stable acyclic ions.[6][9]
Tabulated Predicted EI Fragments
| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |
| 109 | [C3H5F2N]+• | Molecular Ion (M+•) |
| 108 | [C3H4F2N]+ | Loss of H• (M-1) |
| 90 | [C3H5F2]+ | Loss of •NH2 |
| 80 | [C3H4FN]+ | Loss of HF |
| 69 | [C2H2FN]+ | Ring opening and rearrangement |
| 51 | [C2H4N]+ | α-cleavage and rearrangement |
Visualizing EI Fragmentation
Caption: Predicted EI fragmentation pathway of difluorocyclopropanamine.
Chemical Ionization (CI): Preserving the Molecular Weight
In contrast to EI, Chemical Ionization (CI) is a "soft" ionization technique that results in significantly less fragmentation.[1][10][11][12] This is because ionization occurs through gentle ion-molecule reactions with a reagent gas, such as methane or ammonia. The primary benefit of CI is the prominent pseudo-molecular ion peak ([M+H]+), which provides clear confirmation of the molecular weight.
Expected CI Spectra
When using a reagent gas like methane, the primary ionizing species are CH5+ and C2H5+. These species will protonate the difluorocyclopropanamine, leading to a strong signal at m/z 110 ([M+H]+). With ammonia as the reagent gas, the primary ionizing species is NH4+, which can also protonate the analyte, resulting in a prominent [M+H]+ peak.
Some minor fragmentation may still be observed, primarily corresponding to the loss of small, stable neutral molecules such as HF or NH3 from the protonated molecular ion.
Tabulated Predicted CI Fragments
| m/z (Predicted) | Proposed Fragment Structure | Reagent Gas |
| 110 | [C3H6F2N]+ | Methane or Ammonia |
| 90 | [C3H5F2]+ | Methane or Ammonia |
Visualizing the CI Process
Caption: Simplified workflow of the Chemical Ionization process.
Electrospray Ionization (ESI): The Choice for Polar Analytes
Electrospray Ionization (ESI) is another soft ionization technique that is particularly well-suited for polar and non-volatile compounds.[13][14][15][16] Given the presence of the primary amine, difluorocyclopropanamine is expected to ionize efficiently in positive ion mode ESI through the formation of a protonated molecule, [M+H]+.
ESI and Tandem Mass Spectrometry (MS/MS)
While a full-scan ESI-MS spectrum will likely only show the [M+H]+ ion at m/z 110, the true power of ESI for structural elucidation comes from tandem mass spectrometry (MS/MS).[17] In an MS/MS experiment, the [M+H]+ ion is isolated and then subjected to collision-induced dissociation (CID), which induces fragmentation.
The fragmentation of the [M+H]+ ion of difluorocyclopropanamine in an MS/MS experiment is expected to yield fragments resulting from the loss of small neutral molecules.
Tabulated Predicted ESI-MS/MS Fragments
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |
| 110 | 93 | NH3 |
| 110 | 90 | HF |
Visualizing the ESI-MS/MS Workflow
Caption: Experimental workflow for LC-ESI-MS/MS analysis.
Experimental Protocols
The following are generalized protocols for the analysis of difluorocyclopropanamine using GC-MS and LC-MS. These should be adapted and optimized for your specific instrumentation and analytical needs.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a 1 mg/mL stock solution of difluorocyclopropanamine in a suitable volatile solvent such as methanol or acetonitrile. Further dilute to a working concentration of 1-10 µg/mL.
-
GC Conditions:
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a good starting point.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[18]
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.[2]
-
Mass Range: m/z 40-200.
-
-
MS Conditions (CI):
-
Ion Source Temperature: 200 °C.
-
Reagent Gas: Methane or Ammonia.
-
Mass Range: m/z 50-200.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation: Prepare a 1 mg/mL stock solution of difluorocyclopropanamine in a 50:50 mixture of water and methanol. Further dilute to a working concentration of 10-100 ng/mL in the initial mobile phase.
-
LC Conditions:
-
Column: A C18 reversed-phase column is a suitable choice.[19]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Positive ESI):
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
MRM Transitions: Monitor the transitions from the precursor ion (m/z 110) to the predicted product ions (e.g., m/z 93 and 90). Optimize collision energies for each transition.
-
Conclusion: A Multi-faceted Approach to Structural Confirmation
The mass spectrometric analysis of difluorocyclopropanamine is a study in the interplay of its distinct structural features. Electron Ionization provides a detailed fragmentation fingerprint, ideal for library matching and initial structural elucidation. Chemical Ionization offers an unambiguous determination of the molecular weight, a critical piece of information for any unknown. Finally, Electrospray Ionization coupled with tandem mass spectrometry delivers high sensitivity and specificity, making it the gold standard for quantification and analysis in complex biological matrices.
By leveraging the strengths of each of these techniques, researchers can build a comprehensive and confident understanding of this important chemical entity. The data and protocols presented in this guide serve as a robust starting point for your analytical endeavors, empowering you to unlock the full potential of mass spectrometry in your research.
References
- A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC. (n.d.).
- Measuring Primary Aromatic Amine Migration into Foods by Targeted LC-HRMS. (2016, April 2).
- Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. (2019, September 16).
- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem. (n.d.).
- A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. (n.d.).
- GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed. (2024, January 4).
- (PDF) Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples - ResearchGate. (2025, November 27).
- Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds - AIP Publishing. (2023, April 6).
- Mass Spectrometry: Fragmentation. (n.d.).
- The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software - Waters Corporation. (n.d.).
- Gas chromatography/mass spectrometry determination of water-soluble primary amines as their pentafluorobenzaldehyde imines | Analytical Chemistry - ACS Publications. (n.d.).
- Gas chromatography–mass spectrometry - Wikipedia. (n.d.).
- Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - MDPI. (2022, September 30).
- Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone - Benchchem. (n.d.).
- Structure determination of cyclopropane-substituted acids by mass spectrometry - ACS Publications. (n.d.).
- Structure determination of cyclopropane-substituted acids by mass spectrometry. (1977, January 1).
- mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and ... - Doc Brown. (n.d.).
- Fragmentation Mechanisms - Organic Chemistry at CU Boulder. (n.d.).
- Gas Chromatography - Mass Spectrometry. (n.d.).
- Electron Ionization for GC–MS | LCGC International. (2022, April 15).
- Mass spectrometry of halogen-containing organic compounds - ResearchGate. (2025, August 5).
- Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study - PMC. (n.d.).
- common fragmentation mechanisms in mass spectrometry - YouTube. (2022, November 22).
- Electron Ionization - Creative Proteomics. (n.d.).
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
- Electrospray Ionization Mass Spectrometry for Determination of Noncovalent Interactions in Drug Discovery Kurt Benkestock - SciSpace. (n.d.).
- Chemical ionization mass spectrometry - ResearchGate. (n.d.).
- Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.).
- How direct ionization mass spectrometry helps productivity in toxicology - Thermo Fisher Scientific. (n.d.).
- Fragmentation (mass spectrometry) - Wikipedia. (n.d.).
- Electron ionization - Wikipedia. (n.d.).
- Electrospray ionization - wikidoc. (2012, September 4).
- Chemical Ionization Mass Spectrometry. - DTIC. (1980, January 30).
- Electrospray Ionization Mass Spectrometry - Wax Studios. (n.d.).
- Electron ionization – Knowledge and References - Taylor & Francis. (n.d.).
- Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications - Research and Reviews. (2024, June 28).
- Difluoramine - the NIST WebBook. (n.d.).
- Chemical Ionization Mass Spectrometry for molecular-level detection of species. (n.d.).
- Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC. (n.d.).
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Impact of Fluorine Substitution on Cyclopropylamine Potency: A Technical Comparison Guide
Cyclopropylamines are privileged pharmacophores embedded in numerous FDA-approved therapeutics, ranging from monoamine oxidase (MAO) inhibitors and antibacterial fluoroquinolones to emerging LSD1 epigenetic modulators. However, the strategic introduction of a fluorine atom onto the cyclopropane ring—yielding a fluorocyclopropylamine—profoundly alters the molecule's physicochemical landscape.
As drug development professionals increasingly rely on halogenation to rescue failing pipelines, understanding the precise impact of fluorination is critical. This guide objectively compares unfluorinated cyclopropylamines with their fluorinated counterparts, detailing the causality behind potency shifts, metabolic stability improvements, and pharmacokinetic enhancements.
Physicochemical Modulations: The Causality of Potency
Fluorine is the most electronegative element. When substituted onto a cyclopropylamine ring, it exerts strong inductive (-I) and stereoelectronic effects that fundamentally rewrite the molecule's interaction with biological targets.
Basicity (pKa) and Stereoelectronic Conformation
The basicity of fluorinated cyclopropylamines is highly dependent on stereochemistry, driven by hyperconjugative interactions. According to computational and experimental studies, the gas-phase proton affinity (PA) of unfluorinated cyclopropylamine is 217.6 kcal/mol[1].
When fluorine is introduced, the proton affinity drops, but it does so asymmetrically:
-
cis-2-fluorocyclopropylamine: PA = 215.6 kcal/mol[1]
-
trans-2-fluorocyclopropylamine: PA = 209.3 kcal/mol[1]
The Causality: This stereospecific decrease in basicity (and consequently, pKa) is caused by hyperconjugative interactions between the
Lipophilicity (LogP)
Fluorine substitution increases the lipophilicity of the cyclopropane pseudo-
Mechanistic pathway of fluorine substitution enhancing cyclopropylamine potency and pharmacokinetics.
Performance Comparison: Case Studies in Drug Design
Case Study A: MAO Inhibitors (Tranylcypromine Analogs)
Tranylcypromine (trans-2-phenylcyclopropylamine) is a classic irreversible MAO inhibitor. Unfluorinated 1-phenylcyclopropylamine is merely a modest MAO-B inhibitor with negligible MAO-A activity[2].
However, substituting a fluorine atom to create trans-2-fluoro-1-phenylcyclopropylamine transforms the molecule into a highly potent and selective MAO-A inhibitor, achieving an exceptional selectivity index (IC50 MAO-B / IC50 MAO-A) of 100[2]. Furthermore, trans-2-fluoro-2-phenylcyclopropylamine demonstrates superior overall inhibition across MAO enzymes compared to the standard unfluorinated tranylcypromine[2].
Case Study B: Antibacterial Quinolones
In antibacterial drug design, incorporating a cis-fluorocyclopropylamine moiety is a proven strategy to overcome resistance. Sitafloxacin, a newer-generation quinolone, utilizes this specific functional group to achieve stronger in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria compared to older, non-fluorinated quinolones. The fluorine atom boosts intrinsic target (DNA gyrase) binding while improving overall pharmacokinetic properties and reducing the incidence of adverse systemic reactions.
Case Study C: Kinase and Epigenetic (LSD1) Inhibitors
Metabolic stability is a primary hurdle in oncology and antiviral pipelines. During the optimization of a CSNK2 kinase inhibitor, a strategic hydrogen-to-fluorine substitution maintained low nanomolar potency while significantly improving in vivo metabolic stability and oral bioavailability in murine models[3]. Similar fluorination strategies are actively employed in the design of dual LSD1/HDAC inhibitors, where fluorocyclopropylamine derivatives are utilized to effectively arrest neoplastic cell growth[4].
Quantitative Data Summary
| Property / Application | Unfluorinated Cyclopropylamine | Fluorinated Analog | Key Performance Difference |
| Proton Affinity (Gas) | 217.6 kcal/mol | 209.3 kcal/mol (trans) | Lower basicity (pKa) due to lone-pair rehybridization[1]. |
| MAO-A Inhibition | Inactive (1-phenyl analog) | Highly Potent (trans-2-fluoro) | 100x Selectivity for MAO-A over MAO-B[2]. |
| Antibacterial Efficacy | Standard (Older Quinolones) | Superior (Sitafloxacin) | Broader spectrum, lower resistance incidence. |
| Metabolic Stability | High clearance (CSNK2 lead) | High stability (Fluoro-analog) | Improved oral bioavailability and half-life[3]. |
Experimental Methodology: Self-Validating Potency Assay
To ensure scientific trustworthiness, the following protocol outlines the standard fluorometric enzymatic assay used to evaluate the potency (IC50) of newly synthesized fluorocyclopropylamines against MAO targets. This system is self-validating through the mandatory inclusion of reference standards and strict solvent controls.
Protocol: Fluorometric MAO Inhibition Assay
-
Reagent Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4). Dilute recombinant human MAO-A and MAO-B enzymes to a working concentration of 5 µg/mL.
-
Inhibitor Titration: Dissolve the fluorocyclopropylamine candidate in DMSO. Create a 10-point serial dilution (ranging from 10 µM to 0.1 nM). Critical Control: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent artifactual enzyme denaturation.
-
Incubation: In a 96-well black opaque microplate, combine 40 µL of the enzyme solution with 10 µL of the inhibitor dilution. Incubate at 37°C for 15 minutes. Causality: This pre-incubation is mandatory for mechanism-based irreversible inhibitors (like tranylcypromine analogs) to allow covalent adduct formation before substrate competition.
-
Substrate Addition: Initiate the reaction by adding 50 µL of the fluorogenic substrate, kynuramine (final concentration 40 µM for MAO-A, 30 µM for MAO-B).
-
Kinetic Measurement: Measure the fluorescence of the 4-hydroxyquinoline product continuously for 30 minutes at 37°C using a microplate reader (Excitation: 310 nm, Emission: 400 nm).
-
Data Analysis: Calculate the initial velocity for each well. Plot the fractional activity against the log of the inhibitor concentration. Use non-linear regression to determine the IC50. Validation: A parallel run must include a known reference standard (e.g., Clorgyline for MAO-A) to confirm assay sensitivity and reproducibility.
Step-by-step experimental workflow for evaluating fluorocyclopropylamine potency.
References
-
[2] Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. National Institutes of Health (NIH). 2
-
[1] Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - PubMed. National Institutes of Health (NIH). 1
-
[4] US20200308110A1 - Cyclopropyl-amide compounds as dual lsd1/hdac inhibitors. Google Patents. 4
-
[3] Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI. 3
-
Observing the Development of Quinolones from the Rational Application of Antibacterial Drugs During the COVID-19 Pandemic. Infection Update.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1S)-2,2-difluorocyclopropanamine;hydrochloride
This document provides essential safety and logistical information for the proper disposal of (1S)-2,2-difluorocyclopropanamine;hydrochloride. Developed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven best practices to ensure the safe and compliant management of this chemical waste.
Disclaimer: A specific Safety Data Sheet (SDS) for (1S)-2,2-difluorocyclopropanamine;hydrochloride was not located. The following guidance is based on the safety data for structurally similar compounds and general principles of hazardous waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
Immediate Safety and Hazard Assessment
Before handling (1S)-2,2-difluorocyclopropanamine;hydrochloride for disposal, a thorough understanding of its potential hazards is crucial. Based on data from similar difluorinated cyclopropylamine hydrochlorides, this compound should be treated as a hazardous substance with the potential to cause skin, eye, and respiratory irritation[1][2].
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.[3][4]
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[5] | Protects against splashes of the chemical or its solutions. |
| Hand Protection | Nitrile or other chemically resistant gloves.[5][6] | Prevents skin contact and potential irritation or absorption. |
| Body Protection | A laboratory coat or chemical-resistant apron.[4][5] | Protects against contamination of clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[2][6][7] | Minimizes the inhalation of any dust or aerosols from the compound. |
Engineering Controls
Always handle this compound within a certified chemical fume hood to minimize inhalation risks.[2][6] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of (1S)-2,2-difluorocyclopropanamine;hydrochloride is that it must be managed as hazardous waste.[8][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [10][11][12]
Waste Segregation: The First Line of Defense
Proper segregation is critical to prevent dangerous chemical reactions.[10][13]
-
Solid vs. Liquid: Collect solid waste and solutions containing the compound in separate, clearly designated containers.[5]
-
Compatibility: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.[13][14] Specifically, keep it separate from strong oxidizing agents and bases.[15][16]
Waste Container Selection and Labeling
The integrity of the waste containment is paramount.
-
Container Selection: Use only chemically compatible containers, such as high-density polyethylene (HDPE) or glass, that are in good condition with no leaks or cracks.[17][18][19] The container must have a secure, leak-proof screw-on cap.[9]
-
Labeling: All waste containers must be clearly and accurately labeled.[19][20] The label should include:
Waste Accumulation and Storage
Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[14][20]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[14][18]
-
Containment: Store waste containers in secondary containment trays to mitigate spills.[17]
-
Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[20]
-
Container Management: Keep waste containers closed at all times except when adding waste.[14][17] Do not fill containers beyond 90% capacity to allow for vapor expansion.[16]
Disposal of Empty Containers
Empty containers that previously held (1S)-2,2-difluorocyclopropanamine;hydrochloride must be decontaminated before being discarded.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., water, if the compound is soluble, followed by a compatible organic solvent).[15][17]
-
Rinsate Collection: Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous liquid waste. [9][15][17]
-
Defacing: After triple rinsing and air-drying, completely remove or deface the original label.[9]
-
Final Disposal: The decontaminated container can then be disposed of in the regular trash or recycled, according to your institution's policies.[17]
Arranging for Final Disposal
The final disposal of the collected hazardous waste must be handled by a licensed professional waste disposal service.[4][21]
-
Contact your institution's EHS department to schedule a waste pickup.
-
Ensure all containers are properly labeled and sealed before transport.
-
Maintain records of all hazardous waste generated and disposed of, in accordance with EPA and local regulations.[18][20]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[22]
-
Assess the Spill: For small spills (<1 L), trained personnel may proceed with cleanup. For large spills (>1 L), evacuate the area and contact your institution's emergency response team.[6]
-
Control and Contain: If safe to do so, prevent the spread of the spill by using absorbent materials like vermiculite or spill pillows to create a dike around the spill.[23]
-
Cleanup:
-
Decontaminate: Clean the spill area thoroughly with soap and water.[22] All cleanup materials (gloves, absorbent pads, etc.) must be disposed of as hazardous waste.[22]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (1S)-2,2-difluorocyclopropanamine;hydrochloride.
Caption: Logical workflow for the safe disposal of (1S)-2,2-difluorocyclopropanamine;HCl.
References
- Standard Operating Procedure. (n.d.). Decontamination/Waste Disposal Procedure.
- Clarkson University. (n.d.). Chemical Spill Procedures.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride.
- Apollo Scientific. (n.d.). Safety Data Sheet: 2,2-Difluoroethylamine hydrochloride.
- TCI Chemicals. (2024, November 14). Safety Data Sheet: 2,2-Difluoroethylamine.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- University of Cambridge. (n.d.). Disposal of Chemical Waste. Safety Office.
- Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
- BenchChem. (n.d.). Proper Disposal Procedures for Hazardous Laboratory Chemicals.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Missouri S&T. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
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- Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- European Directorate for the Quality of Medicines & HealthCare. (n.d.). Safety Data Sheet: (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine.
- Fisher Scientific. (2025, December 23). Safety Data Sheet: 2,2-Difluorocyclopropylamine hydrochloride.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
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- Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
- BenchChem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride).
- University of California, Santa Barbara. (n.d.). Chemical Waste Disposal Guidelines.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Flinn Scientific. (n.d.). Safety Reference.
- BenchChem. (n.d.). Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
